CPI-637
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of CPI-637: A CBP/EP300 Bromodomain Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are crucial epigenetic regulators that play a pivotal role in controlling gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/EP300 specifically recognizes acetylated lysine residues on histones and other proteins, a key mechanism for tethering these coactivators to chromatin and activating gene transcription. Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.
This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, from its origins in fragment-based screening to its validation as a cell-active probe. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate a deeper understanding of this important chemical tool.
Discovery and Optimization
This compound was identified through a fragment-based drug discovery (FBDD) approach.[1] This strategy involves screening a library of low-molecular-weight compounds ("fragments") for weak binding to the target protein. Hits from this initial screen are then optimized through iterative cycles of medicinal chemistry to generate potent and selective lead compounds.
Experimental Workflow: Fragment-Based Discovery of this compound
Caption: Workflow for the fragment-based discovery and optimization of this compound.
The initial screen of approximately 2000 fragments using a thermal shift assay identified several compounds that stabilized the CBP bromodomain.[1] These hits were then confirmed and characterized by dose-response in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, along with biophysical methods including 15N HSQC NMR, Isothermal Titration Calorimetry (ITC), and X-ray crystallography.[1] One of the most promising validated hits was 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1][3]diazepin-2-one.[1]
Structure-guided medicinal chemistry efforts focused on this benzodiazepinone scaffold. A key breakthrough was the introduction of a substituted indazole moiety, which significantly improved potency by occupying a pocket formed between Pro1110 and Arg1173 of the CBP bromodomain.[1] This optimization campaign culminated in the synthesis of this compound, which demonstrated substantial biochemical potency and selectivity.[1]
Quantitative Data
The potency and selectivity of this compound were determined through a series of in vitro biochemical and cellular assays.
| Target | Assay | Metric | Value (μM) | Reference |
| CBP Bromodomain | TR-FRET | IC50 | 0.03 | [4] |
| EP300 Bromodomain | TR-FRET | IC50 | 0.051 | [4] |
| BRD9 Bromodomain | TR-FRET | IC50 | 0.73 | |
| BRD4(1) Bromodomain | TR-FRET | IC50 | 11.0 | |
| MYC Expression | Cellular Assay (AMO-1 cells) | EC50 | 0.60 | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents the recruitment of CBP/EP300 to acetylated histones at gene promoters and enhancers, thereby inhibiting the transcription of target genes. One of the key downstream targets of CBP/EP300 is the MYC proto-oncogene, a critical driver of cell proliferation and tumorigenesis. By inhibiting CBP/EP300 function, this compound leads to the downregulation of MYC expression.[1]
CBP/EP300 Signaling Pathway and Point of Intervention by this compound
Caption: Simplified signaling pathway of CBP/EP300 and the inhibitory action of this compound.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the in vitro potency of this compound against the CBP and EP300 bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated at lysine 8) and the GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-APC serves as the acceptor. When the bromodomain and peptide are in close proximity, FRET occurs. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Materials:
-
GST-tagged CBP bromodomain protein
-
Biotinylated H4K8ac peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-APC
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.
-
Add the diluted compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add a mixture of GST-tagged CBP bromodomain and biotinylated H4K8ac peptide to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 100 µs) following excitation (e.g., 340 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular MYC Expression Assay (QuantiGene Plex Assay)
This assay was used to measure the effect of this compound on the expression of the MYC gene in a cellular context.
Principle: The QuantiGene Plex Assay is a hybridization-based method that allows for the direct quantification of RNA transcripts from cell lysates without the need for RNA purification. It utilizes branched DNA (bDNA) signal amplification technology for sensitive and specific detection.
Materials:
-
AMO-1 multiple myeloma cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
QuantiGene Plex Assay Kit, including Lysis Mixture, Probe Sets (for MYC and a housekeeping gene), and all amplification and detection reagents.
-
96-well cell culture plates
-
Luminex-based detection system (e.g., MAGPIX)
Procedure:
-
Seed AMO-1 cells in 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a dose titration of this compound or DMSO (as a control) for 6 hours.[4]
-
Lyse the cells directly in the wells by adding the QuantiGene Lysis Mixture containing the specific gene probe set.
-
Transfer the cell lysates to the hybridization plate containing the capture beads.
-
Incubate the plate overnight at 54°C with shaking to allow for hybridization of the target mRNA to the capture beads and the bDNA pre-amplifier probes.
-
Wash the beads to remove unbound material.
-
Perform a series of signal amplification steps by incubating the beads with bDNA amplifiers and label probes.
-
Add the Streptavidin-Phycoerythrin (SAPE) detection reagent.
-
Read the plate on a Luminex instrument to quantify the median fluorescence intensity (MFI) for each gene.
-
Normalize the MFI of MYC to the MFI of a housekeeping gene and plot the results against the inhibitor concentration to determine the EC50 value.
Isothermal Titration Calorimetry (ITC)
ITC was used to confirm the direct binding of this compound to the CBP bromodomain and to determine the thermodynamic parameters of this interaction.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (CBP bromodomain) in the calorimeter cell. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified CBP bromodomain protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the CBP bromodomain protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
X-ray Crystallography
Co-crystallization of this compound with the CBP bromodomain was performed to elucidate the structural basis of its potent and selective inhibition.
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex. This information is invaluable for understanding the specific molecular interactions that govern binding and for guiding further drug design efforts.
Procedure:
-
Co-crystallize the CBP bromodomain with an excess of this compound using a suitable crystallization method (e.g., vapor diffusion).
-
Cryo-protect the resulting crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Refine the structural model and analyze the protein-ligand interactions.
The co-crystal structure of this compound in the CBP bromodomain (PDB code: 5I8G) revealed that the benzodiazepinone core recapitulates the key hydrogen bonding interactions with Asn1168 and a conserved water molecule, while the substituted indazole fills a hydrophobic pocket, explaining the compound's high affinity.[1]
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the bromodomains of CBP and EP300. Its discovery through a systematic fragment-based approach and its subsequent validation in biochemical and cellular assays have provided the research community with a valuable tool to investigate the biological roles of these important epigenetic regulators. The detailed experimental protocols and pathway diagrams presented in this guide are intended to support further research into the therapeutic potential of targeting the CBP/EP300 bromodomains in cancer and other diseases.
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
Investigating the Biological Functions of CBP/EP300 with CPI-637: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The homologous proteins CREB-binding protein (CBP) and p300 (EP300) are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Their dysfunction is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. CPI-637 is a potent and selective small-molecule inhibitor of the CBP/EP300 bromodomains, which are essential for recognizing acetylated lysine residues on histones and other proteins, thereby facilitating gene transcription. This technical guide provides a comprehensive overview of the biological functions of CBP/EP300 and the utility of this compound as a chemical probe to investigate these functions. We present detailed experimental protocols, quantitative data on the inhibitor's activity, and visual representations of the key signaling pathways involved to empower researchers in their exploration of CBP/EP300 biology and the therapeutic potential of its inhibition.
The Central Role of CBP/EP300 in Cellular Function
CREB-binding protein (CBP) and its paralog p300 are large, multi-domain proteins that function as transcriptional co-activators. They do not bind to DNA directly but are recruited to gene promoters and enhancers by interacting with a vast array of transcription factors. Their primary function is to modulate gene expression through two main mechanisms:
-
Histone Acetyltransferase (HAT) Activity: CBP/EP300 possess intrinsic histone acetyltransferase (HAT) activity, which catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery. A key histone mark deposited by CBP/EP300 is the acetylation of lysine 27 on histone H3 (H3K27ac), which is a hallmark of active enhancers and promoters.
-
Scaffolding and Recruitment: CBP/EP300 act as molecular scaffolds, recruiting other components of the basal transcriptional machinery, including RNA polymerase II, to initiate and elongate transcription.
Due to their multifaceted roles, CBP/EP300 are integral to the regulation of numerous signaling pathways critical for cellular homeostasis. Dysregulation of CBP/EP300 activity is a common feature in various cancers, where they can contribute to oncogenesis by promoting the expression of genes involved in proliferation and survival, such as the MYC proto-oncogene.[1][2]
This compound: A Selective Probe for CBP/EP300 Bromodomains
This compound is a potent and selective inhibitor of the bromodomains of CBP and EP300.[3][4] The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues. By occupying the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound prevents their recruitment to acetylated chromatin, thereby inhibiting the transcription of target genes.[2]
Mechanism of Action
The mechanism of action of this compound involves the competitive inhibition of the CBP/EP300 bromodomains. This prevents the "reading" of the histone code, specifically the recognition of acetylated lysine marks that are critical for the recruitment and stabilization of the transcriptional machinery at gene regulatory elements.
Quantitative Activity of this compound
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (μM) | Reference |
| CBP | TR-FRET | 0.03 | [3][4] |
| EP300 | TR-FRET | 0.051 | [3][4] |
| BRD4 (BD1) | TR-FRET | 11.0 | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (μM) | Reference |
| HEK293 | BRET | EC50 | 0.3 | [3] |
| AMO-1 | QuantiGene Plex | EC50 (MYC expression) | 0.60 | [4] |
| LNCaP | CellTiter-Glo | IC50 (antiproliferative) | 0.65 | [3] |
| CWR22Rv1 | CellTiter-Glo | IC50 (antiproliferative) | 3.13 | [3] |
| LNCaP C4-2B | CellTiter-Glo | IC50 (antiproliferative) | 3.35 | [3] |
Impact of this compound on Key Signaling Pathways
By inhibiting CBP/EP300, this compound can modulate the activity of several critical signaling pathways implicated in cancer and other diseases.
Wnt/β-catenin Signaling Pathway
CBP/EP300 act as co-activators for β-catenin, a key effector of the Wnt signaling pathway.[1][5][6] In the nucleus, β-catenin complexes with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation and cell fate determination. CBP/EP300 are recruited to these complexes and are essential for their transcriptional activity. Inhibition of CBP/EP300 with this compound can therefore attenuate Wnt/β-catenin signaling.
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress.[1][2][7] CBP/EP300 acetylate p53, which enhances its stability and transcriptional activity.[1] By inhibiting CBP/EP300, this compound can potentially modulate the p53 response, although the context-dependent nature of this interaction requires further investigation.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and immunity.[1][8][9] CBP/EP300 act as co-activators for the p65 (RelA) subunit of NF-κB, enhancing its transcriptional activity.[10] Inhibition of CBP/EP300 with this compound can suppress the expression of NF-κB target genes, suggesting a potential therapeutic application in inflammatory diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological functions of CBP/EP300 using this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for CBP/EP300 Bromodomain Inhibition
This assay measures the direct binding of this compound to the CBP or EP300 bromodomain.
Materials:
-
CBP or EP300 bromodomain protein (GST-tagged or His-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)
-
Europium-labeled anti-GST or anti-His antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100
-
This compound stock solution (in DMSO)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of a solution containing the CBP or EP300 bromodomain protein and the Europium-labeled antibody in assay buffer.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 5 µL of a solution containing the biotinylated H4K16ac peptide and Streptavidin-APC in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.[11][12]
Materials:
-
Cells of interest (e.g., LNCaP, AMO-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
QuantiGene Plex Assay for MYC Gene Expression
This assay quantifies the effect of this compound on the expression of the MYC oncogene.
Materials:
-
AMO-1 cells or other relevant cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
QuantiGene Plex Assay Kit (including lysis mixture, probe sets, and amplification reagents)
-
Luminex instrument
Procedure:
-
Plate cells and treat with a dose titration of this compound for the desired time (e.g., 6 hours).[4]
-
Lyse the cells according to the QuantiGene Plex protocol to release the RNA.
-
Incubate the cell lysate with the target-specific probe set (including probes for MYC and housekeeping genes) and capture beads overnight.
-
The following day, perform the signal amplification steps by sequentially hybridizing the pre-amplifier, amplifier, and label probe.
-
Acquire the data on a Luminex instrument.
-
Normalize the MYC expression data to the housekeeping genes.
-
Plot the normalized MYC expression against the logarithm of the this compound concentration to determine the EC50 value.
Western Blot for H3K27ac Levels
This method is used to quantify changes in the global levels of H3K27 acetylation upon treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Prepare protein lysates in Laemmli sample buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.
Conclusion and Future Directions
This compound is a valuable tool for dissecting the complex biological roles of CBP/EP300. Its high potency and selectivity for the bromodomains of these co-activators allow for the precise interrogation of their functions in gene regulation and signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting CBP/EP300 in cancer and other diseases. Future investigations could focus on identifying the full spectrum of genes regulated by the CBP/EP300 bromodomains in different cellular contexts, exploring the synergistic effects of this compound with other anti-cancer agents, and further elucidating its impact on the tumor microenvironment. While no clinical trials for this compound have been publicly disclosed, the continued investigation of this and other CBP/EP300 inhibitors holds significant promise for the development of novel epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. shiksha.com [shiksha.com]
- 12. clc.gov.in [clc.gov.in]
The Impact of CPI-637 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By targeting the "reader" domain of these crucial histone acetyltransferases (HATs), this compound disrupts the recognition of acetylated lysine residues on histones and other proteins, thereby modulating gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on histone acetylation, and its downstream effects on cellular signaling. Detailed experimental protocols for assessing these effects are provided, along with visualizations of the relevant pathways and workflows.
Introduction to this compound and its Target
This compound is a benzodiazepinone-based compound that exhibits high-affinity binding to the bromodomains of CBP and EP300.[1][2] These two proteins are critical epigenetic regulators that function as histone acetyltransferases, transferring acetyl groups to lysine residues on histone tails. This process, known as histone acetylation, is a key mechanism for regulating chromatin structure and gene expression. Acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription.
CBP and p300 are large, multi-domain proteins that, in addition to their catalytic HAT domain, contain a bromodomain that specifically recognizes and binds to acetylated lysine residues.[3] This "read/write" mechanism allows for the propagation and maintenance of histone acetylation marks.[4] By inhibiting the bromodomain, this compound disrupts this recognition process, thereby interfering with the recruitment and stabilization of CBP/p300 at specific genomic loci.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This prevents these proteins from "reading" the epigenetic landscape and localizing to regions of active transcription. The primary consequence of this inhibition is the disruption of the transcriptional programs regulated by CBP/p300.
While this compound does not directly inhibit the catalytic HAT activity of CBP/p300, its interference with the bromodomain's reader function can lead to a reduction in histone acetylation at specific genomic locations. Studies with other CBP/EP300 bromodomain inhibitors have shown a moderate decrease in global histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[5][6]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound and the observed effects of related CBP/EP300 bromodomain inhibitors on histone acetylation.
Table 1: Biochemical and Cellular Activity of this compound
| Target/Process | Assay Type | Value | Cell Line | Reference |
| CBP Bromodomain | TR-FRET | IC50: 0.03 µM | - | [1][2] |
| EP300 Bromodomain | TR-FRET | IC50: 0.051 µM | - | [1][2] |
| BRD4 BD1 | TR-FRET | IC50: >10 µM | - | [1][2] |
| MYC Expression | Gene Expression | EC50: 0.60 µM | AMO-1 | [1][2] |
Table 2: Effects of CBP/EP300 Bromodomain Inhibitors on Histone Acetylation (Data from related compounds)
| Compound | Histone Mark | Method | Change | Cell Line | Reference |
| SGC-CBP30 | H3K27ac | Western Blot | Moderate Decrease | Human Fibroblasts | [6] |
| I-CBP112 | H3K27ac | Western Blot | Moderate Decrease | Human Fibroblasts | [6] |
Note: Direct quantitative data for the effect of this compound on histone acetylation levels from Western blot, ChIP-seq, or mass spectrometry is not yet widely available in the public domain. The data presented here for SGC-CBP30 and I-CBP112, which are also CBP/EP300 bromodomain inhibitors, suggest a likely similar effect for this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CBP/EP300 Inhibition
The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of the CBP/EP300 bromodomain leads to a disruption of transcription at target genes, such as MYC.
Experimental Workflow for Assessing this compound's Impact
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on histone acetylation and gene expression.
Detailed Experimental Protocols
Western Blot for Histone Acetylation
This protocol describes the detection of histone acetylation levels by Western blotting.
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound or DMSO vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the total histone band.[7]
-
Chromatin Immunoprecipitation (ChIP) for H3K27ac
This protocol outlines the procedure for performing ChIP to assess the levels of H3K27ac at specific genomic loci.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
-
Centrifuge to remove insoluble debris.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose or magnetic beads.
-
Incubate a portion of the chromatin with an anti-H3K27ac antibody overnight at 4°C. A no-antibody or IgG control should be included.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and DNA Purification:
-
Analysis (ChIP-qPCR or ChIP-seq):
Mass Spectrometry for Histone Modification Analysis
This protocol provides an overview of a bottom-up proteomics approach to quantify global changes in histone modifications.[5][10]
-
Histone Extraction:
-
Isolate nuclei from this compound or DMSO-treated cells.
-
Extract histones from the nuclei using an acid extraction method (e.g., with sulfuric acid).
-
Precipitate the histones with trichloroacetic acid (TCA).
-
-
Sample Preparation for Mass Spectrometry:
-
Derivatize the extracted histones with propionic anhydride to block lysine and N-terminal amines.
-
Digest the derivatized histones into peptides using trypsin.
-
Perform a second derivatization of the newly generated peptide N-termini.
-
Desalt the resulting peptides using C18 spin columns.[10]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of different histone peptides and their post-translational modifications using specialized software.
-
Compare the abundance of specific acetylated peptides between this compound and control samples to determine the global impact on histone acetylation.[10]
-
Conclusion
This compound is a valuable tool for probing the function of CBP/EP300 bromodomains in regulating gene expression. Its mechanism of action, through the inhibition of acetyl-lysine recognition, provides a distinct approach to modulating the activity of these critical coactivators compared to direct HAT inhibitors. While direct quantitative data on the global and site-specific effects of this compound on histone acetylation are still emerging, the available information on related compounds suggests a likely reduction in key acetylation marks such as H3K27ac. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate the intricate role of this compound and the broader implications of CBP/EP300 bromodomain inhibition in health and disease.
References
- 1. embopress.org [embopress.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of bromodomain and histone acetylation in the regulation of p300-dependent genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Chromatin Immunoprecipitation Sequencing (ChIP-seq) [bio-protocol.org]
- 9. Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The chemical structure and properties of CPI-637
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts the recruitment of CBP/p300 to chromatin, thereby modulating the expression of key oncogenes, including MYC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro activity of this compound, supported by detailed experimental protocols and data presented for clarity and reproducibility.
Chemical Structure and Physicochemical Properties
This compound is a benzodiazepinone derivative with the following chemical structure:
(4R)-1,3,4,5-tetrahydro-4-methyl-6-[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl]-2H-1,5-benzodiazepin-2-one
A 2D representation of the chemical structure of this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1884712-47-3 | [1] |
| Molecular Formula | C₂₂H₂₂N₆O | [2] |
| Molecular Weight | 386.45 g/mol | [2] |
| Solubility | DMSO: 26-27 mg/mL (67.27-69.86 mM) | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of CBP and p300. These proteins are critical transcriptional coactivators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by acting as scaffolds for the assembly of transcriptional machinery.[3]
The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for anchoring CBP/p300 to chromatin at specific gene loci, leading to histone acetylation and transcriptional activation.[3]
By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound prevents their engagement with acetylated histones, thereby displacing them from chromatin. This leads to a reduction in histone acetylation at target gene promoters and a subsequent downregulation of gene expression.[3] One of the key downstream effects of this compound is the inhibition of MYC gene expression, a critical oncogene implicated in a wide range of human cancers.[1][3]
dot
Caption: Signaling pathway of this compound action.
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been characterized using various in vitro assays, demonstrating its high potency for CBP/p300 and selectivity against other bromodomain-containing proteins.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (µM) | Reference |
| CBP | TR-FRET | 0.030 | [1] |
| EP300 | TR-FRET | 0.051 | [1] |
| BRD4 | TR-FRET | >10 | [3] |
| BRD9 | TR-FRET | Substantial biochemical activity | [1] |
Table 3: Cellular Activity of this compound
| Effect | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| MYC Expression Inhibition | AMO-1 | QuantiGene Plex | 0.60 | [1] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the direct binding of this compound to the bromodomains of CBP and EP300. The principle involves the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Inhibition of the protein-ligand interaction by a test compound results in a decrease in the FRET signal.
Materials:
-
Recombinant human CBP or EP300 bromodomain protein
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium-labeled streptavidin (donor)
-
APC-labeled anti-6xHis antibody (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound stock solution in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the recombinant bromodomain protein and the biotinylated H4K8ac peptide to the wells of the microplate.
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add a mixture of Europium-labeled streptavidin and APC-labeled anti-6xHis antibody to each well.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC₅₀ value.
dot
Caption: Workflow for the TR-FRET assay.
MYC Expression Assay (QuantiGene Plex)
This assay quantifies the effect of this compound on the expression of the MYC gene in a cellular context. The QuantiGene Plex assay is a hybridization-based method that allows for the direct measurement of RNA transcripts without the need for RNA purification or enzymatic amplification.
Materials:
-
AMO-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
QuantiGene Plex Assay Kit (including lysis mixture, probe sets, and detection reagents)
-
96-well cell culture plates
-
Luminex-based detection system
Procedure:
-
Seed AMO-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells directly in the wells using the lysis mixture provided in the QuantiGene Plex kit.
-
Transfer the cell lysates to a hybridization plate containing the MYC-specific probe set.
-
Incubate the plate to allow for hybridization of the target RNA to the capture and label probes.
-
Wash the plate to remove unbound probes and lysates.
-
Add the pre-amplifier, amplifier, and label probe reagents sequentially, with wash steps in between, to amplify the signal.
-
Add the streptavidin-phycoerythrin (SAPE) conjugate and incubate.
-
Read the plate on a Luminex instrument to quantify the median fluorescence intensity (MFI) for each well.
-
Normalize the MFI values to a housekeeping gene and plot the results against the compound concentration to determine the EC₅₀ value.[1]
dot
Caption: Workflow for the MYC expression assay.
Conclusion
This compound is a valuable research tool for investigating the biological roles of CBP/p300 bromodomains and their involvement in disease, particularly in cancers driven by MYC overexpression. Its high potency and selectivity make it a suitable probe for cellular and in vitro studies. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with detailed experimental procedures to facilitate its use in research settings.
References
An In-depth Technical Guide to CPI-637: A Chemical Probe for Bromodomain Research
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CPI-637, a potent and selective chemical probe for the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This document details its biochemical and cellular activities, mechanism of action, selectivity profile, and key experimental protocols.
Introduction to this compound
This compound is a cell-active benzodiazepinone-based inhibitor targeting the bromodomains of CBP and EP300.[1][2] These two proteins are critical epigenetic regulators and transcriptional coactivators that play a central role in numerous cellular processes, including cell proliferation, differentiation, and DNA damage repair.[2][3][4] They function, in part, by recognizing acetylated lysine residues on histones and other proteins via their single bromodomain, which recruits the transcriptional machinery to target genes.[2][3] this compound was developed through fragment-based screening to provide a selective tool for studying the biological consequences of inhibiting CBP/EP300 bromodomain function without affecting their other domains, such as the histone acetyltransferase (HAT) domain.[2]
Biochemical and Cellular Activity
This compound demonstrates high potency against CBP and EP300 in biochemical assays and effectively engages its target in cellular contexts.[2] The quantitative data for its activity and selectivity are summarized below.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | Metric | Value (μM) | Reference |
| CBP | TR-FRET | IC₅₀ | 0.030 | [1][5][6] |
| EP300 | TR-FRET | IC₅₀ | 0.051 | [1][5] |
| CBP | Isothermal Titration Calorimetry (ITC) | Kd | 0.031 | [2] |
Table 2: Cellular Activity and Selectivity of this compound
| Target/Process | Cell Line | Assay Type | Metric | Value (μM) | Reference |
| CBP Engagement | HEK293 | BRET | EC₅₀ | 0.3 | [2][5][7] |
| MYC Expression Inhibition | AMO-1 | QuantiGene Plex | EC₅₀ | 0.60 | [1][2][7] |
| BRD4 (BD1) Off-Target | N/A | TR-FRET | IC₅₀ | 11.0 | [5][7][8] |
| BRD9 Off-Target | N/A | TR-FRET | IC₅₀ | 0.73 | [6][9] |
Mechanism of Action
CBP and EP300 act as scaffolds, recruiting transcriptional machinery to specific gene loci by binding to acetylated lysine (AcK) residues on histone tails through their bromodomains. This interaction is a key step in activating gene expression for targets such as the MYC oncogene.[2][3]
This compound functions as a competitive inhibitor. It occupies the acetyl-lysine binding pocket of the CBP/EP300 bromodomain, preventing the recognition of acetylated histones.[2] This disruption blocks the recruitment of the transcriptional apparatus, leading to the downregulation of target gene expression.[2]
Caption: Mechanism of this compound action on gene transcription.
Selectivity Profile
A critical feature of a chemical probe is its selectivity. This compound was designed to be highly selective for CBP/EP300 over other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4). It displays over 700-fold selectivity for CBP over BRD4.[2][8] While highly selective across most bromodomains, this compound does exhibit some biochemical activity against BRD9 (IC₅₀ = 0.73 μM).[6][9] Researchers should consider this off-target activity when designing experiments, although inhibition of BRD9 has not been shown to produce a pronounced cellular phenotype in all contexts.[2] The inactive enantiomer of this compound shows a >200-fold loss in potency, making it a suitable negative control for experiments.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
5.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the ability of this compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
-
Principle: The assay relies on the energy transfer between a donor fluorophore (e.g., Europium-conjugated antibody) bound to a tagged bromodomain and an acceptor fluorophore (e.g., APC-conjugated peptide) when in close proximity. Inhibition by this compound disrupts this proximity, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Add recombinant CBP or EP300 bromodomain protein (tagged, e.g., with GST) and a biotinylated, acetylated histone peptide (e.g., H3K18ac) to the wells of a microplate.
-
Add serial dilutions of this compound (typically in DMSO, final concentration ≤1%) to the wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Add the detection reagents: Europium-labeled anti-GST antibody and streptavidin-conjugated Allophycocyanin (APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot against the concentration of this compound to determine the IC₅₀ value.
-
5.2. Cellular MYC Expression Assay
This assay validates the target engagement of this compound in a cellular context by measuring the downregulation of a known target gene, MYC.[1][2]
-
Principle: this compound's inhibition of CBP/EP300 in cells leads to decreased MYC transcription. This change in mRNA levels is quantified using a sensitive gene expression analysis method.
-
Protocol:
-
Cell Culture: Plate AMO-1 multiple myeloma cells at a density of 20,000 cells/well in 96-well plates using Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal calf serum.[1]
-
Compound Treatment: Prepare a dose titration of this compound, typically starting from a top concentration of 5 or 10 μM. Treat the cells with the compound dilutions.
-
Incubation: Incubate the treated cells for 6 hours at 37°C in a CO₂ incubator.[1]
-
Cell Lysis: After incubation, lyse the cells directly in the wells according to the protocol of the chosen gene expression analysis kit.
-
Gene Expression Analysis: Process the cell lysates for analysis using the QuantiGene Plex assay. This method captures target mRNA molecules for signal amplification and detection.[1]
-
Data Acquisition: Collect data using a Luminex instrument (e.g., MAGPIX).[1]
-
Data Analysis: Normalize the MYC gene expression data to housekeeping genes (e.g., GAPDH, PPIB).[2] Plot the normalized expression against the log of this compound concentration to calculate the EC₅₀ value.
-
Caption: Workflow for the cellular MYC expression assay.
5.3. Bioluminescence Resonance Energy Transfer (BRET) Assay
This cellular assay provides a direct measure of target engagement by assessing the disruption of the CBP bromodomain-histone interaction inside living cells.[2]
-
Principle: The assay uses a NanoLuc luciferase-tagged CBP bromodomain as the BRET donor and a HaloTag-labeled histone H3.3 as the acceptor. When these two proteins interact, energy is transferred from the donor to the acceptor upon addition of the luciferase substrate. This compound enters the cell and disrupts this interaction, causing a loss of BRET signal.[2]
-
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc-CBP bromodomain fusion protein and the HaloTag-Histone H3.3 fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well, white-bottom plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate overnight.
-
Reagent Addition: Add the HaloTag NanoBRET 618 Ligand (the acceptor fluorophore) and allow it to equilibrate. Subsequently, add the NanoLuc luciferase substrate.
-
Signal Measurement: Immediately measure the donor emission (e.g., ~450 nm) and acceptor emission (e.g., ~610 nm) using a luminometer capable of filtering wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the this compound concentration to determine the cellular EC₅₀.
-
Caption: Principle of the cellular BRET target engagement assay.
Conclusion
This compound is a high-quality chemical probe for investigating the biological functions of CBP and EP300 bromodomains. Its high potency, demonstrated cellular activity, and well-characterized selectivity profile make it an invaluable tool for the research community. When used alongside its inactive enantiomer as a negative control and with careful consideration of its minor off-target activity on BRD9, this compound can yield robust and reliable insights into the roles of CBP/EP300 in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target gene context influences the transcriptional requirement for the KAT3 family of CBP and p300 histone acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | CBP/p300 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
The Selectivity Profile of CPI-637: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of CPI-637, a potent and selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). Understanding the precise selectivity of this compound is critical for its application as a chemical probe and for the development of therapeutics targeting epigenetic pathways.
Core Mechanism of Action
This compound is a benzodiazepinone-based compound that competitively binds to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains.[1][2] This inhibition prevents the recruitment of these coactivators to acetylated histones and other proteins, thereby modulating gene transcription. A key downstream effect of CBP/EP300 inhibition by this compound is the suppression of the expression of oncogenes such as MYC.[3][4][5]
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the in vitro biochemical and cellular activities of this compound against its primary targets and key off-targets. The data is compiled from various assays, providing a comprehensive view of the inhibitor's selectivity.
| Target | Assay Type | Metric | Value (µM) | Selectivity vs. CBP |
| CBP | TR-FRET (Biochemical) | IC50 | 0.030 | 1x |
| EP300 | TR-FRET (Biochemical) | IC50 | 0.051 | 1.7x |
| CBP | BRET (Cellular) | EC50 | 0.3 | - |
| BRD9 | TR-FRET (Biochemical) | IC50 | 0.73 | ~24x |
| BRD4 (BD1) | TR-FRET (Biochemical) | IC50 | 11.0 | >360x |
| MYC Expression | QuantiGene Plex (Cellular) | EC50 | 0.60 | - |
Data sourced from multiple references.[3][4][6][7][8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard industry practices and published research.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Biochemical Assay
This assay quantitatively measures the binding of this compound to isolated bromodomain proteins.
Principle: The assay measures the disruption of the interaction between a terbium-labeled donor molecule bound to the bromodomain and a dye-labeled acceptor molecule on an acetylated histone peptide. Inhibition of this interaction by this compound leads to a decrease in the FRET signal.[1][4]
Materials:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA (w/v), 0.01% Triton X-100 (v/v).[4]
-
GST-tagged CBP/EP300 Bromodomain: Recombinant protein.
-
Biotinylated Histone H4 Peptide (acetylated): Substrate.
-
Terbium-labeled anti-GST Antibody: Donor fluorophore.
-
Streptavidin-conjugated Dye: Acceptor fluorophore.
-
This compound: Test compound, serially diluted in DMSO.
-
384-well Plates: Low-volume, non-binding.
Procedure:
-
Add 5 µL of diluted terbium-labeled donor and 5 µL of diluted dye-labeled acceptor to each well.[1]
-
Add this compound at various concentrations to the test wells. Add DMSO vehicle to control wells.
-
Add 10 nM of the GST-tagged CBP or EP300 bromodomain protein to each well and incubate for 30 minutes at room temperature.[4]
-
Initiate the reaction by adding the biotinylated acetylated H4 peptide.
-
Incubate the plate for 120 minutes at room temperature, protected from light.[1]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at approximately 340 nm.[1][10]
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine IC50 values from the dose-response curve.[1]
Bioluminescence Resonance Energy Transfer (BRET) Cellular Target Engagement Assay
This assay measures the ability of this compound to engage its target, CBP, within a live cellular environment.
Principle: The assay utilizes a NanoLuc luciferase-tagged CBP protein and a cell-permeable fluorescent tracer that binds to the CBP bromodomain. When the tracer binds to the NanoLuc-CBP fusion, BRET occurs. This compound competes with the tracer for binding, leading to a decrease in the BRET signal.[11]
Materials:
-
HEK293T cells: Or other suitable cell line.
-
Plasmid: Encoding for NanoLuc-CBP fusion protein.
-
Transfection Reagent: (e.g., FuGene HD).
-
Opti-MEM: Reduced serum medium.
-
NanoBRET Tracer: A cell-permeable fluorescent ligand for the CBP bromodomain.
-
NanoBRET Nano-Glo Substrate: For the luciferase.
-
This compound: Test compound.
-
384-well Plates: White, cell culture treated.
Procedure:
-
Transfect HEK293T cells with the NanoLuc-CBP plasmid DNA using a suitable transfection reagent and culture for 18-24 hours.[12]
-
Harvest the transfected cells and resuspend in Opti-MEM at a concentration of 2x10^5 cells/mL.[12]
-
Add serially diluted this compound to the assay plate.
-
Add the cell suspension to the plate.
-
Add the NanoBRET tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[12]
-
Add the NanoBRET Nano-Glo Substrate.[12]
-
Read the plate within 20 minutes on a plate reader capable of measuring luminescence at 450 nm (donor) and 610 nm (acceptor).[12]
-
Calculate the BRET ratio (Emission at 610 nm / Emission at 450 nm) and determine EC50 values.[12]
QuantiGene Plex Assay for MYC Expression
This cellular assay quantifies the effect of this compound on the expression of the MYC gene.
Principle: This is a hybridization-based assay that uses branched DNA (bDNA) technology to amplify the signal from the target mRNA, allowing for direct quantification without RNA purification.[13]
Materials:
-
AMO-1 cells: Or other relevant cell line.[3]
-
Cell Lysis Buffer: Provided with the QuantiGene kit.
-
QuantiGene Plex Probe Set: Specific for the MYC gene and housekeeping genes.
-
Luminex Capture Beads: Coupled with gene-specific capture probes.
-
Signal Amplification Reagents: Pre-amplifier, Amplifier, and Label Probe.
-
Streptavidin-phycoerythrin (SAPE): For signal detection.
-
96-well Plates.
-
Luminex Instrument.
Procedure:
-
Plate AMO-1 cells (20,000 cells/well) and treat with a dose titration of this compound for 6 hours.[3]
-
Lyse the cells directly in the wells to release the RNA.[3][14]
-
Incubate the cell lysate overnight with the target-specific probe sets and Luminex capture beads.[13]
-
Wash the beads and perform sequential hybridization with the Pre-amplifier, Amplifier, and Label Probe to build the signal amplification tree.[13]
-
Add SAPE and incubate.
-
Read the plate on a Luminex instrument to quantify the median fluorescence intensity for each gene.[3]
-
Normalize the MYC gene expression to housekeeping genes and determine the EC50 value for MYC inhibition.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism and experimental evaluation of this compound.
Caption: this compound inhibits the CBP/EP300 bromodomain, blocking its recruitment to acetylated histones.
Caption: TR-FRET assay workflow for measuring this compound inhibition of bromodomain-peptide interaction.
Caption: Experimental workflow for determining the effect of this compound on MYC gene expression in cells.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Potential Bifunctional Latency-Reversing Agent That Targets Both the BRD4 and TIP60 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 12. eubopen.org [eubopen.org]
- 13. QuantiGene Plex Gene Expression Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Preliminary Research on CPI-637 in HIV Latency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for HIV/AIDS. While combination antiretroviral therapy (cART) can effectively suppress viral replication to undetectable levels, it does not eradicate these latent reservoirs. The "shock and kill" strategy aims to reactivate latent HIV-1, making the infected cells visible to the immune system and susceptible to antiretroviral drugs. This technical guide provides an in-depth overview of the preliminary research on CPI-637, a novel latency-reversing agent (LRA), and its potential role in this therapeutic approach.
This compound is a dual-target inhibitor that has shown promise in reactivating latent HIV-1 in vitro. It functions by inhibiting two key cellular proteins: Bromodomain-containing protein 4 (BRD4) and Tat-interactive protein 60 (TIP60). This dual mechanism of action offers a potentially more potent and synergistic approach to reversing HIV latency compared to single-target LRAs. This document summarizes the available quantitative data, details the experimental protocols used to evaluate this compound, and provides visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on this compound's efficacy in reactivating latent HIV-1, its cytotoxicity, and its synergistic effects with other LRAs.
Table 1: Dose-Dependent Reactivation of Latent HIV-1 by this compound in J-Lat Cell Lines
| Cell Line | This compound Concentration (µM) | % GFP-Positive Cells (Mean ± SD) |
| J-Lat A2 | 0 (DMSO) | 1.2 ± 0.3 |
| 2.5 | 5.8 ± 0.7 | |
| 5 | 11.2 ± 1.1 | |
| 10 | 20.5 ± 2.1 | |
| 20 | 28.9 ± 2.5 | |
| J-Lat 10.6 | 0 (DMSO) | 0.8 ± 0.2 |
| 2.5 | 4.5 ± 0.6 | |
| 5 | 9.8 ± 1.0 | |
| 10 | 18.2 ± 1.9 | |
| 20 | 25.6 ± 2.3 |
Data adapted from Wang et al., 2021. J-Lat cells were treated with this compound for 48 hours, and the percentage of GFP-positive cells was measured by flow cytometry as an indicator of HIV-1 reactivation.
Table 2: Time-Dependent Reactivation of Latent HIV-1 by this compound (20 µM) in J-Lat Cell Lines
| Cell Line | Time (hours) | % GFP-Positive Cells (Mean ± SD) |
| J-Lat A2 | 0 | 1.1 ± 0.2 |
| 24 | 15.3 ± 1.6 | |
| 48 | 28.7 ± 2.9 | |
| 72 | 35.1 ± 3.6 | |
| J-Lat 10.6 | 0 | 0.9 ± 0.1 |
| 24 | 13.8 ± 1.4 | |
| 48 | 25.4 ± 2.5 | |
| 72 | 31.5 ± 3.2 |
Data adapted from Wang et al., 2021. J-Lat cells were treated with 20 µM this compound, and GFP expression was measured at the indicated time points.
Table 3: Reactivation of HIV-1 p24 Expression in ACH2 Cells by this compound
| This compound Concentration (µM) | p24 Antigen in Supernatant (pg/mL, Mean ± SD) |
| 0 (DMSO) | 50 ± 8 |
| 2.5 | 150 ± 20 |
| 5 | 320 ± 35 |
| 10 | 680 ± 70 |
| 20 | 1150 ± 120 |
Data adapted from Wang et al., 2021. ACH2 cells were treated with this compound for 48 hours, and the concentration of HIV-1 p24 antigen in the cell supernatant was quantified by ELISA.
Table 4: Cytotoxicity of this compound in J-Lat and ACH2 Cells
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control, Mean ± SD) |
| J-Lat A2 | 20 | 95 ± 5 |
| J-Lat 10.6 | 20 | 96 ± 4 |
| ACH2 | 20 | 94 ± 6 |
Data adapted from Wang et al., 2021. Cell viability was assessed using an MTT assay after 48 hours of treatment with 20 µM this compound.
Table 5: Synergistic Reactivation of Latent HIV-1 with this compound and Other LRAs
| Cell Line | Treatment | % HIV-1 Reactivation (Mean ± SD) | Synergy (Bliss Score) |
| J-Lat A2 | This compound (2 µM) | 6.5 ± 0.8 | N/A |
| Prostratin (0.5 µM) | 8.2 ± 1.0 | N/A | |
| This compound + Prostratin | 25.3 ± 2.9 | > 0 (Synergistic) | |
| ACH2 | This compound (2 µM) | 180 ± 25 (p24 pg/mL) | N/A |
| Prostratin (0.5 µM) | 250 ± 30 (p24 pg/mL) | N/A | |
| This compound + Prostratin | 850 ± 90 (p24 pg/mL) | > 0 (Synergistic) |
Data adapted from Wang et al., 2021. Cells were treated for 48 hours. HIV-1 reactivation was measured by GFP expression in J-Lat A2 cells and p24 antigen production in ACH2 cells. The Bliss independence model was used to determine synergy.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on HIV latency.
1. Cell Culture and Reagents
-
Cell Lines:
-
J-Lat A2 and J-Lat 10.6 cells (Jurkat T cell lines latently infected with an HIV-1 provirus containing a GFP reporter gene).
-
ACH2 cells (a T-lymphocytic cell line chronically infected with a replication-competent strain of HIV-1).
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents:
-
This compound (MedChemExpress)
-
Prostratin (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO, Sigma-Aldrich) as a vehicle control.
-
2. HIV-1 Reactivation Assay using Flow Cytometry
-
Objective: To quantify the reactivation of latent HIV-1 in J-Lat cells by measuring the expression of the GFP reporter gene.
-
Procedure:
-
Seed J-Lat A2 or J-Lat 10.6 cells in 48-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the indicated time periods (e.g., 48 hours for dose-response, or at different time points for time-course experiments).
-
After treatment, harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing 1% paraformaldehyde for fixation.
-
Analyze the percentage of GFP-positive cells using a flow cytometer (e.g., BD FACSCanto II).
-
Data analysis is performed using software such as FlowJo.
-
3. HIV-1 p24 Antigen ELISA
-
Objective: To measure the production of the HIV-1 p24 capsid protein in the supernatant of latently infected cells as an indicator of viral reactivation.
-
Procedure:
-
Seed ACH2 cells in 96-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with different concentrations of this compound or DMSO for 48 hours.
-
After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit (e.g., XpressBio, Abcam) following the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the p24 concentration based on a standard curve generated with recombinant p24 antigen.
-
4. Real-Time Quantitative PCR (RT-qPCR) for HIV-1 Gene Expression
-
Objective: To measure the levels of HIV-1 RNA transcripts in latently infected cells following treatment with this compound.
-
Procedure:
-
Treat ACH2 cells with various concentrations of this compound for 48 hours.
-
Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent, Invitrogen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., PrimeScript RT Reagent Kit, TaKaRa).
-
Perform qPCR using SYBR Green master mix (e.g., SYBR Select Master Mix, TaKaRa) and primers specific for HIV-1 genes (e.g., gag, tat). Use primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR reaction on a real-time PCR system (e.g., LightCycler 480, Roche).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
5. Chromatin Immunoprecipitation (ChIP)-qPCR
-
Objective: To determine the occupancy of BRD4 and TIP60 at the HIV-1 Long Terminal Repeat (LTR) promoter.
-
Procedure:
-
Treat ACH2 cells with this compound (e.g., 20 µM) or DMSO for 48 hours.
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Incubate the sheared chromatin with antibodies specific for BRD4 (e.g., Bethyl Laboratories, A301-985A) or TIP60 (e.g., Abcam, ab23953), or with a non-specific IgG as a control, overnight at 4°C.
-
Add protein A/G magnetic beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the HIV-1 LTR promoter region.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound in reversing HIV latency.
Caption: Mechanism of this compound in reversing HIV-1 latency.
Caption: Synergistic action of this compound and Prostratin.
Caption: Experimental workflow for evaluating this compound.
Conclusion
Preliminary research on this compound demonstrates its potential as a dual-target inhibitor for reversing HIV-1 latency. By inhibiting both BRD4 and TIP60, this compound effectively reactivates latent HIV-1 in vitro at concentrations that exhibit low cytotoxicity. Furthermore, its synergistic activity with other LRAs, such as the PKC agonist prostratin, suggests that combination therapies incorporating this compound could be a promising strategy for the "shock and kill" approach to HIV eradication.
The data and protocols presented in this technical guide provide a foundation for further investigation into the mechanisms of action and therapeutic potential of this compound. Future studies should focus on evaluating its efficacy and safety in primary cell models of HIV latency and ultimately in in vivo studies. A deeper understanding of its interaction with other cellular pathways and its long-term effects on the latent reservoir will be crucial for its development as a clinical candidate.
Methodological & Application
Application Notes and Protocols for CPI-637 in Cell Culture
Introduction
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are lysine acetyltransferases that play a crucial role in regulating gene expression through the acetylation of histones and other transcription factors, including c-MYC and p53.[3] By binding to the acetyl-lysine binding pockets of CBP and EP300, this compound disrupts their ability to recognize acetylated histones, thereby modulating gene transcription.[3] This compound has demonstrated significant anti-proliferative effects in various cancer cell lines and has also been investigated as a latency-reversing agent for HIV-1 by targeting BRD4 and TIP60 proteins.[4][5]
Quantitative Data Summary
The following table summarizes the reported biochemical and cellular potencies of this compound against its primary targets and its effects in various cell lines.
| Target/Assay | Method | Value | Cell Line | Reference |
| CBP (Bromodomain) | TR-FRET | IC₅₀: 0.03 µM (30 nM) | - | [1][2][5][6] |
| BRET (Cellular) | EC₅₀: 0.3 µM | - | [2] | |
| Isothermal Titration Calorimetry | Kd: 0.031 µM | - | [3] | |
| EP300 (Bromodomain) | TR-FRET | IC₅₀: 0.051 µM (51 nM) | - | [1][2][6] |
| BRD4 (BD1) | TR-FRET | IC₅₀: 11.0 µM | - | [2] |
| BRD9 | TR-FRET | IC₅₀: 0.73 µM | - | [6] |
| MYC Expression Inhibition | QuantiGene Plex | EC₅₀: 0.60 µM | AMO-1 | [1][3][6] |
| Antiproliferative Activity | CellTiter-Glo | IC₅₀: 3.13 µM | CWR22Rv1 | [2] |
| Cell Proliferation Assay | IC₅₀: 0.65 µM | LNCaP | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.
Caption: Mechanism of this compound Action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Potential Bifunctional Latency-Reversing Agent That Targets Both the BRD4 and TIP60 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for CPI-637 In Vitro Assays
Introduction
CPI-637 is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins function as histone acetyltransferases (HATs) that play a critical role in regulating the expression of various oncogenes, including c-MYC.[2][3] By targeting the CBP/EP300 bromodomains, this compound prevents these coactivators from being recruited to chromatin, thereby inhibiting the transcription of key target genes. This document provides detailed application notes, recommended concentrations, and experimental protocols for the use of this compound in various in vitro assays.
Mechanism of Action
CBP and EP300 are crucial coactivators that recognize and bind to acetylated lysine residues on histones and other proteins via their bromodomains. This interaction is essential for chromatin remodeling and the recruitment of the transcriptional machinery to gene promoters and enhancers. This compound competitively binds to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, disrupting this interaction. This leads to the displacement of CBP/EP300 from chromatin, a reduction in histone H3 acetylation (specifically at H3K27ac), and subsequent downregulation of oncogenic gene expression programs, most notably those driven by the transcription factor MYC.[2][4]
Caption: Signaling pathway of this compound inhibiting CBP/EP300.
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound varies depending on the cell line, assay type, and experimental endpoint. The following table summarizes key quantitative data from published studies to guide concentration selection. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |
| Biochemical Assays | ||||
| TR-FRET | CBP Bromodomain | IC₅₀ | 0.03 | [1][5] |
| TR-FRET | EP300 Bromodomain | IC₅₀ | 0.051 | [1][5] |
| TR-FRET | BRD4 BD-1 | IC₅₀ | 11.0 | [1] |
| Cell-Based Assays | ||||
| BRET Cellular Target Engagement | CBP | EC₅₀ | 0.3 | [1] |
| MYC Expression Inhibition | AMO-1 (Myeloma) | EC₅₀ | 0.60 | [1][5] |
| Anti-Proliferation | LNCaP (Prostate) | IC₅₀ | 0.65 | [3] |
| HIV-1 Latency Reactivation | J-Lat A2, 10.6 | Effective Conc. | 10 - 20 | [6] |
| HIV-1 p24 Expression | ACH2 | Effective Conc. | 10 - 20 | [6] |
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (MTT-based)
This protocol provides a method to assess the effect of this compound on cell viability and proliferation using an MTT assay, which measures mitochondrial metabolic activity.
Caption: Experimental workflow for a typical MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium). Allow cells to adhere and resume growth by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 20 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol 2: Target Engagement - MYC Gene Expression Analysis (qRT-PCR)
This protocol is adapted from methods used to measure the inhibition of MYC expression in AMO-1 cells and can be applied to other cell lines.[5]
Caption: Experimental workflow for analyzing target gene expression via qRT-PCR.
Methodology:
-
Cell Culture: Plate cells (e.g., AMO-1) at a density of 20,000 cells/well in a 96-well plate in the appropriate medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FCS).[5]
-
Treatment: Treat cells with a dose titration of this compound, typically starting from a top concentration of 5 µM.[5] Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a short duration, sufficient to observe transcriptional changes (e.g., 6 hours).[5]
-
RNA Isolation: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA-to-Ct kit) or harvest the cells and perform RNA extraction using a standard column-based kit or Trizol method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a suitable master mix (e.g., SYBR Green) and primers specific for the MYC gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control. Plot the relative expression against the this compound concentration to determine the EC₅₀ for MYC inhibition.
Protocol 3: Histone Acetylation Analysis (Western Blot)
This protocol outlines a general method to assess the effect of this compound on global levels of histone acetylation, a direct pharmacodynamic marker of its activity.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve ~80% confluency. Treat with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control for a specified time (e.g., 6-24 hours).
-
Histone Extraction:
-
Harvest cells by scraping and wash with ice-cold PBS containing protease inhibitors.
-
Lyse the cells in a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 Lys27, anti-acetyl-Histone H3 Lys14).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity using densitometry software. Normalize the acetyl-histone signal to a total histone H3 antibody signal to account for any loading differences. Compare the normalized signals across different treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
How to prepare a stock solution of CPI-637
Application Notes and Protocols: CPI-637
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are critical epigenetic regulators that function as histone acetyltransferases (HATs), playing a key role in controlling gene expression. The bromodomain of CBP/EP300 specifically recognizes acetylated lysine residues on histones and other proteins, a crucial step for the assembly of transcriptional machinery.[4][5] By blocking this interaction, this compound effectively disrupts the expression of key oncogenes, such as MYC, making it a valuable tool for cancer research and therapeutic development.[1][4] This document provides detailed protocols for the preparation of this compound stock solutions and its application in a cell-based assay.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₂₂H₂₂N₆O |
| Molecular Weight | 386.45 g/mol [1][3][6] |
| CAS Number | 1884712-47-3[1][2][6] |
| Appearance | Solid Powder[7] |
| IC₅₀ (Biochemical) | CBP: ~30 nM; EP300: ~51 nM[1][2][3] |
| EC₅₀ (Cellular) | MYC Inhibition (AMO-1 cells): 0.60 µM[1][4] |
Preparation of this compound Stock Solution
2.1. Solubility Information
It is critical to use the correct solvent to ensure complete dissolution of this compound.
| Solvent | Solubility | Notes |
| DMSO | ≥19.3 mg/mL (≥50 mM)[1][2][6] | The recommended solvent for stock solutions. Use fresh, anhydrous DMSO as the compound's solubility is reduced by moisture. Gentle warming or sonication may aid dissolution.[1][2][6] |
| Ethanol | Insoluble[6] | Not a suitable solvent. |
| Water | Insoluble[6] | Not a suitable solvent. |
| PBS (pH 7.2) | Limited (requires co-solvent)[3] | Not recommended for primary stock solutions. |
2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most cell-based assays.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine Required Mass: Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 386.45 g/mol = 3.86 mg
-
-
Weigh this compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile vial.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
2.3. Stock Solution Concentration Table
The following table provides quick calculations for preparing common stock concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.386 mg | 1.93 mg | 3.86 mg |
| 5 mM | 1.93 mg | 9.66 mg | 19.32 mg |
| 10 mM | 3.86 mg | 19.32 mg | 38.65 mg |
| 50 mM | 19.32 mg | 96.61 mg | 193.23 mg |
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains.[4] This prevents CBP/EP300 from being recruited to acetylated histones at gene promoters and enhancers, thereby inhibiting the transcription of target genes, including the proto-oncogene MYC.[1][4]
Caption: this compound inhibits the CBP/EP300 bromodomain, blocking gene transcription.
Experimental Protocol: MYC Expression Inhibition Assay
This protocol details a cell-based assay to measure the inhibitory effect of this compound on MYC gene expression in the AMO-1 multiple myeloma cell line, as demonstrated in foundational studies.[1]
4.1. Workflow Overview
Caption: Workflow for measuring this compound-mediated inhibition of MYC expression.
4.2. Detailed Procedure
-
Cell Culture: Culture AMO-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and standard antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed AMO-1 cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium.[1]
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in culture medium. A typical final concentration range for an EC₅₀ determination would be from 0.01 µM to 5 µM.
-
Include a DMSO-only vehicle control, ensuring the final DMSO concentration is consistent across all wells (typically ≤0.1%).
-
-
Treatment: Add the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 6 hours at 37°C.[1]
-
Cell Lysis: After incubation, lyse the cells directly in the wells using a suitable lysis buffer compatible with downstream RNA extraction and quantitative reverse transcription PCR (RT-qPCR).
-
RNA Extraction and RT-qPCR:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify MYC mRNA levels using qPCR with specific primers for MYC and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of MYC for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Inhibitor Concentration vs. Percent Inhibition) and fit the data using a non-linear regression model to determine the EC₅₀ value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | CBP/p300 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Utilizing CPI-637 in a TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-637 is a potent and selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for transcription machinery.[3][4] The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism in chromatin remodeling and transcriptional activation.[5][6] Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay platform widely used in drug discovery for high-throughput screening (HTS) and inhibitor characterization.[7][8] This technology combines the low background advantages of time-resolved fluorescence (TRF) with the homogeneous format of Förster Resonance Energy Transfer (FRET).[7][8] In a typical bromodomain TR-FRET assay, a lanthanide-labeled donor (e.g., Europium) is conjugated to the bromodomain-containing protein, and a fluorescently labeled acceptor (e.g., a fluorescently tagged, acetylated histone peptide) binds to the bromodomain. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A small molecule inhibitor that disrupts this interaction, such as this compound, will lead to a decrease in the TR-FRET signal.[7][8]
These application notes provide a detailed protocol for utilizing this compound in a TR-FRET assay to determine its inhibitory activity against the CBP/EP300 bromodomains.
Data Presentation
Table 1: Quantitative Inhibitory Activity of this compound and Other Bromodomain Inhibitors
| Compound | Target Bromodomain | IC50 (µM) | Assay Type | Reference |
| This compound | CBP | 0.030 | TR-FRET | [1] |
| This compound | EP300 | 0.051 | TR-FRET | [1] |
| I-CBP112 | CBP | >20 | Cellular MYC Expression | Not Applicable |
| SGC-CBP30 | CBP | 2.7 | Cellular MYC Expression | Not Applicable |
| DC_CP20 | CBP | 0.744 | TR-FRET | [5][9] |
Table 2: Typical TR-FRET Assay Performance Metrics for CBP/EP300 Bromodomain Assays
| Parameter | Typical Value | Description |
| Z' Factor | ≥ 0.5 | A statistical measure of the quality of a high-throughput screening assay. A value ≥ 0.5 indicates a robust and reliable assay. |
| Signal-to-Background (S/B) Ratio | >10 | The ratio of the signal from the positive control (no inhibitor) to the signal from the negative control (e.g., buffer or non-binding peptide). A higher S/B ratio indicates a larger assay window. |
| DMSO Tolerance | ≤ 2% | The maximum concentration of dimethyl sulfoxide (DMSO) that can be present in the assay without significantly affecting performance. |
Experimental Protocols
Principle of the CBP/EP300 Bromodomain TR-FRET Assay
The TR-FRET assay for this compound measures the disruption of the interaction between the CBP or EP300 bromodomain and an acetylated histone peptide. The assay utilizes a Europium (Eu3+)-labeled CBP/EP300 bromodomain (donor) and an APC (Allophycocyanin)-labeled, biotinylated acetylated histone H4 peptide (acceptor). When these two components interact, the close proximity allows for FRET to occur upon excitation of the Europium donor. This compound competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the TR-FRET signal in a dose-dependent manner.
Materials and Reagents
-
Proteins:
-
Recombinant human CBP bromodomain (amino acids 1081-1197), GST-tagged or His-tagged
-
Recombinant human EP300 bromodomain, GST-tagged or His-tagged
-
-
Peptide:
-
Biotinylated histone H4 acetylated peptide (e.g., Biotin-SGRGK(ac)GGK(ac)GLGK(ac)GGAK(ac)RHRKV-amide)
-
-
Detection Reagents:
-
Europium-labeled anti-GST or anti-His antibody (Donor)
-
Streptavidin-conjugated APC or other suitable acceptor (Acceptor)
-
-
Inhibitor:
-
This compound (prepare a stock solution in 100% DMSO)
-
-
Assay Buffer:
-
50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100
-
-
Assay Plates:
-
White, low-volume 384-well plates
-
-
Instrumentation:
-
TR-FRET compatible microplate reader with excitation at ~340 nm and emission detection at ~620 nm (Europium) and ~665 nm (APC).
-
Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X working solution of the Europium-labeled CBP or EP300 bromodomain in assay buffer. The final concentration in the well should be optimized (typically in the low nM range, e.g., 10 nM).[5]
-
Prepare a 2X working solution of the biotinylated acetylated histone H4 peptide and Streptavidin-APC complex in assay buffer. The final concentrations should be optimized (e.g., 100 nM peptide and 25 nM Streptavidin-APC).
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks in assay buffer to create a 4X final concentration series. The final DMSO concentration in the assay should not exceed 2%.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4X this compound serial dilution or control (assay buffer with DMSO for no inhibition control, or a known non-binding compound for negative control) to the wells of the 384-well plate.
-
Add 10 µL of the 2X Europium-labeled CBP/EP300 bromodomain solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 5 µL of the 2X biotinylated acetylated histone H4 peptide/Streptavidin-APC complex solution to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at two wavelengths: ~620 nm (Europium donor) and ~665 nm (APC acceptor).
-
A time delay of 50-150 µs after excitation is typically used to minimize background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the controls:
-
Set the average signal from the "no inhibition" control wells (DMSO only) as 100% activity.
-
Set the average signal from a high concentration of a known potent inhibitor or no protein control as 0% activity.
-
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay with CPI-637
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-637 is a potent and selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for transcription machinery. The bromodomain of CBP/EP300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism in chromatin remodeling and transcriptional activation.[4][5] By targeting this interaction, this compound can modulate the expression of key oncogenes, such as c-MYC, making it a valuable tool for cancer research and therapeutic development.[6][7]
This document provides detailed protocols for utilizing a Bioluminescence Resonance Energy Transfer (BRET) assay, specifically the NanoBRET™ Target Engagement (TE) assay, to measure the intracellular binding of this compound to the CBP bromodomain. BRET is a proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor in live cells.[5][8][9] In this application, the CBP bromodomain is fused to a bright NanoLuc® luciferase (the donor), and a fluorescently labeled histone H3.3 (the acceptor) binds to it.[2][6] When this compound enters the cell and binds to the CBP bromodomain, it displaces the fluorescently labeled histone, leading to a decrease in the BRET signal in a dose-dependent manner.[1][10] This allows for the quantitative determination of the compound's affinity and target engagement within a physiological cellular context.
Signaling Pathway of CBP/EP300 in Transcriptional Activation
CBP and p300 are critical coactivators that are recruited to gene promoters by a multitude of transcription factors.[5][11] Once recruited, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails. This acetylation neutralizes the positive charge of lysine residues, relaxing the chromatin structure and making the DNA more accessible for transcription. The bromodomain of CBP/p300 then binds to these acetylated lysines, stabilizing the transcriptional complex and recruiting the basal transcription machinery, including RNA polymerase II, to initiate gene expression. This compound disrupts this process by competitively binding to the bromodomain, thereby preventing the recognition of acetylated histones and subsequent transcriptional activation.
Caption: CBP/EP300 is recruited by transcription factors to acetylate histones, leading to chromatin remodeling and gene transcription. This compound inhibits the bromodomain of CBP/EP300, preventing its interaction with acetylated histones and thereby downregulating gene expression.
Experimental Protocols
NanoBRET™ Target Engagement Assay for this compound
This protocol is adapted from standard Promega NanoBRET™ Target Engagement assays and is specifically tailored for assessing the interaction of this compound with the CBP bromodomain in living cells.[1][9]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
CREBBP-NanoLuc® fusion vector
-
Histone H3.3-HaloTag® fusion vector[6]
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound (and other test compounds)
-
DMSO (for compound dilution)
-
White, 96-well assay plates
-
Luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths
Day 1: Cell Transfection
-
In a suitable tube, prepare a mix of CREBBP-NanoLuc® and Histone H3.3-HaloTag® plasmid DNA in Opti-MEM™. A 1:10 ratio of NanoLuc®:HaloTag® plasmid is a good starting point to optimize BRET signal.[12]
-
Add FuGENE® HD Transfection Reagent to the DNA mixture at a 3:1 ratio (reagent:DNA) and incubate for 15-20 minutes at room temperature.
-
While the transfection complex is forming, trypsinize and count HEK293 cells. Resuspend the cells in DMEM with 10% FBS to a concentration of 2 x 10^5 cells/mL.
-
Add the transfection complex to the cell suspension and mix gently.
-
Plate 100 µL of the cell suspension per well into a 96-well white assay plate.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Compound Treatment and BRET Measurement
-
Prepare serial dilutions of this compound in Opti-MEM™. It is recommended to prepare these at 10X the final desired concentration.
-
Add 5 µL of the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours at 37°C.
-
After incubation, add 10 µL of the 10X this compound dilutions to the appropriate wells. Include a DMSO-only control.
-
Incubate the plate for an additional 2 hours at 37°C.[9]
-
Equilibrate the plate to room temperature for approximately 15 minutes.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it 1:166 with Opti-MEM™ and adding the Extracellular NanoLuc® Inhibitor at a 1:500 dilution.[9]
-
Add 50 µL of the substrate/inhibitor solution to each well.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized BRET ratio against the log of the this compound concentration.
-
Use a sigmoidal dose-response curve fit to determine the EC50 value for this compound.
Experimental Workflow Diagram
Caption: A two-day workflow for the NanoBRET Target Engagement assay to determine the cellular potency of this compound.
Data Presentation
The following tables summarize representative quantitative data for this compound and a reference compound, SGC-CBP30.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | Parameter | Value (µM) | Reference(s) |
| Time-Resolved FRET (TR-FRET) | CBP | IC50 | 0.03 | [1][2] |
| Time-Resolved FRET (TR-FRET) | EP300 | IC50 | 0.051 | [1][2] |
| Bioluminescence Resonance Energy Transfer (BRET) | CBP | EC50 | 0.3 | [3] |
| MYC Expression Inhibition (AMO-1 cells) | c-MYC | EC50 | 0.60 | [1][2][7] |
Table 2: Selectivity Profile of this compound
| Target Bromodomain | Parameter | Value (µM) | Selectivity vs. CBP (Fold) | Reference(s) |
| BRD4 (BD1) | IC50 | 11.0 | >360 | [2][3] |
| BRD9 | IC50 | <10 | - | [3] |
Table 3: Comparative BRET Assay Data
| Compound | Target | Parameter | Value (µM) | Cell Line | Reference(s) |
| This compound | CBP | EC50 | 0.3 | HEK293 | [3] |
| SGC-CBP30 | CREBBP | IC50 | 2.268 | HEK293 | [6] |
Conclusion
The NanoBRET Target Engagement assay is a robust and sensitive method for quantifying the intracellular activity of bromodomain inhibitors like this compound. The provided protocols and data offer a comprehensive guide for researchers to implement this technology to study the cellular potency and selectivity of compounds targeting CBP/EP300. The ability to measure target engagement in live cells provides a more physiologically relevant assessment of compound activity, which is crucial for the development of effective epigenetic therapies. The detailed workflow and data analysis procedures outlined in these application notes will facilitate the adoption of this assay for screening and characterizing novel CBP/EP300 inhibitors.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Request a Protocol - Bio-protocol [bio-protocol.org]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 11. CBP and P300 regulate distinct gene networks required for human primary myoblast differentiation and muscle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Utilizing CPI-637 for the Study of HIV-1 Reactivation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent human immunodeficiency virus type 1 (HIV-1) reservoirs in resting memory CD4+ T cells is the primary obstacle to a cure.[1][2][3] Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate these latent proviruses.[1][4] Upon treatment interruption, the virus rebounds from these reservoirs.[1] The "shock and kill" strategy is a leading therapeutic approach that aims to reactivate these latent viruses using Latency-Reversing Agents (LRAs), thereby exposing the infected cells to immune-mediated clearance or viral cytopathic effects.[4][5][6]
CPI-637 has emerged as a promising bifunctional LRA.[5] It is a small molecule that uniquely targets two distinct cellular proteins involved in maintaining HIV-1 latency, offering a multi-pronged approach to reactivating the latent provirus.[5][7] These application notes provide a summary of the mechanism of this compound, quantitative data on its efficacy, and detailed protocols for its use in in vitro HIV-1 reactivation studies.
Mechanism of Action
This compound functions as a dual-target inhibitor, disrupting two key pathways that contribute to the transcriptional silencing of the HIV-1 provirus.[5]
-
BRD4 Inhibition : The Bromodomain and Extra-Terminal (BET) protein BRD4 is known to silence HIV-1 gene transcription by competing with the viral transactivator protein, Tat, for binding to the Positive Transcription Elongation Factor b (P-TEFb).[5] By inhibiting BRD4, this compound causes its dissociation from the HIV-1 Long Terminal Repeat (LTR) promoter. This allows Tat to effectively recruit P-TEFb to the transactivation response (TAR) RNA element, leading to the phosphorylation of RNA Polymerase II and robust transcriptional elongation.[5]
-
TIP60 Inhibition : this compound also inhibits the histone acetyltransferase (HAT) TIP60.[5] The inhibition of TIP60 activity further promotes the dissociation of BRD4 from the HIV-1 LTR.[5][7] This dual action results in a more potent reactivation of latent HIV-1 compared to BRD4 inhibition alone.[5][7]
References
- 1. New latency-promoting agents for a block-and-lock functional cure strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of HIV-1 latency and reactivation in primary memory CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Potential Bifunctional Latency-Reversing Agent That Targets Both the BRD4 and TIP60 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancer of zeste homolog 1/2 dual inhibitor valemetostat outperforms enhancer of zeste homolog 2-selective inhibitors in reactivating latent HIV-1 reservoirs ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Addressing Off-Target Effects of CPI-637 on BRD4 and BRD9
Welcome to the technical support center for CPI-637. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and understanding the off-target effects of this compound on BRD4 and BRD9.
Introduction to this compound
This compound is a potent and selective inhibitor of the bromodomains of the histone acetyltransferases CBP (CREB-binding protein) and p300 (EP300)[1][2]. While highly valuable for studying the roles of CBP/p300, it is crucial to acknowledge and address its known off-target activity against Bromodomain-containing protein 4 (BRD4) and Bromodomain-containing protein 9 (BRD9) to ensure accurate interpretation of experimental results[1][3]. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you navigate these challenges.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets and key off-targets.
| Target | IC50 / EC50 (µM) | Assay Type | Reference |
| CBP | 0.03 (IC50) | TR-FRET | [1][4] |
| EP300 | 0.051 (IC50) | TR-FRET | [1][4] |
| BRD4 (BD1) | 11.0 (IC50) | TR-FRET | [1][4] |
| BRD9 | 0.73 (IC50) | TR-FRET | [3] |
| Cellular CBP Engagement | 0.3 (EC50) | BRET | [1] |
| MYC Expression Inhibition | 0.60 (EC50) | QuantiGene Plex | [1][5] |
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound, with a focus on distinguishing on-target from off-target effects.
Issue 1: Unexpected or inconsistent cellular phenotype.
-
Question: My experimental results with this compound are not what I expected based on CBP/p300 inhibition alone. Could this be due to off-target effects?
-
Answer: Yes, unexpected phenotypes are often a result of the compound's off-target activities on BRD4 and/or BRD9. It is critical to perform control experiments to dissect the contribution of each target to the observed effect.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging its intended targets (CBP/p300) and the off-targets (BRD4, BRD9) in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool for this.
-
Use Orthogonal Approaches:
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down BRD4 and BRD9 individually or in combination. Treat these knockdown cells with this compound. If the phenotype observed with this compound is mimicked by BRD4 or BRD9 knockdown in the absence of the inhibitor, it suggests an off-target effect. Conversely, if the phenotype persists in the knockdown cells upon this compound treatment, it is more likely due to CBP/p300 inhibition.
-
Use More Selective Inhibitors: Compare the effects of this compound with those of more selective BRD4 inhibitors (e.g., JQ1, OTX015) or BRD9 inhibitors (e.g., I-BRD9)[6]. This will help to delineate the specific contributions of each bromodomain to the observed phenotype.
-
-
Dose-Response Analysis: Perform a careful dose-response curve for this compound. Given the differences in IC50 values, lower concentrations of this compound are more likely to primarily inhibit CBP/p300. If the phenotype is only observed at higher concentrations, it may be indicative of off-target effects.
-
Issue 2: Difficulty interpreting gene expression changes.
-
Question: I've performed RNA-seq after this compound treatment and see widespread changes in gene expression. How can I determine which changes are due to CBP/p300 inhibition versus BRD4/BRD9 inhibition?
-
Answer: Differentiating the transcriptomic effects of inhibiting these closely related epigenetic readers requires a multi-pronged approach.
-
Troubleshooting Steps:
-
Integrate with Knockdown Data: Perform RNA-seq on cells with individual knockdowns of CBP, p300, BRD4, and BRD9. Compare the gene expression profiles to identify overlapping and distinct sets of regulated genes.
-
Chromatin Immunoprecipitation (ChIP-seq): Perform ChIP-seq for CBP, p300, BRD4, and BRD9 to identify their genomic binding sites. Correlate changes in gene expression with the presence of these factors at promoter and enhancer regions. Treatment with this compound should lead to the displacement of these factors from their binding sites, which can be quantified by ChIP-qPCR for specific loci.
-
Pathway Analysis: Use bioinformatics tools to analyze the signaling pathways enriched in the differentially expressed genes. CBP/p300, BRD4, and BRD9 are known to regulate distinct but sometimes overlapping pathways. For example, BRD4 is a key regulator of MYC and NF-κB signaling[4][7], while BRD9 is involved in the SWI/SNF complex and ribosome biogenesis[8].
-
Issue 3: Reversibility and duration of effects.
-
Question: I'm unsure if the effects of this compound are reversible. How can I test this?
-
Answer: A washout experiment can determine the reversibility of the inhibitor's effects.
-
Troubleshooting Steps:
-
Perform a Washout Experiment: Treat cells with this compound for a defined period (e.g., 6-24 hours).
-
Remove the inhibitor-containing medium and wash the cells thoroughly with fresh, inhibitor-free medium (e.g., 3-5 washes).
-
Culture the cells in inhibitor-free medium and monitor the phenotype or gene expression at various time points post-washout.
-
Interpretation: If the phenotype reverts to the pre-treatment state, the effect of this compound is likely reversible. If the phenotype persists, the effects may be longer-lasting, potentially due to stable epigenetic changes initiated by the initial inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of CBP/p300, BRD4, and BRD9?
-
A1:
-
CBP/p300: These are highly homologous histone acetyltransferases (HATs) that act as transcriptional co-activators. They play a crucial role in regulating gene expression by acetylating histones and other transcription factors, leading to a more open chromatin structure that is permissive for transcription[9][10].
-
BRD4: A member of the BET (Bromodomain and Extra-Terminal) family, BRD4 is a "reader" of acetylated histones. It plays a key role in transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) to promoters and enhancers[11].
-
BRD9: BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex. It is involved in regulating chromatin structure and gene expression[5][8].
-
Q2: At what concentration should I use this compound to minimize off-target effects?
-
A2: Based on the in vitro and cellular data, using this compound at concentrations closer to its EC50 for cellular CBP engagement (0.3 µM) and well below its IC50 for BRD4 (11.0 µM) is advisable to maximize selectivity for CBP/p300[1][4]. However, even at lower concentrations, some inhibition of BRD9 (IC50 = 0.73 µM) may occur[3]. Therefore, orthogonal validation experiments are always recommended.
Q3: What are some key downstream targets I can monitor to assess on-target vs. off-target effects?
-
A3:
-
CBP/p300 on-target: MYC expression is known to be regulated by CBP/p300, and its inhibition by this compound has been demonstrated[1]. You can also monitor the acetylation of specific histone marks like H3K27ac at the promoters of target genes.
-
BRD4 off-target: Downregulation of genes known to be regulated by BRD4, such as those involved in the NF-κB pathway, can be monitored[7].
-
BRD9 off-target: Changes in the expression of genes involved in ribosome biogenesis can be indicative of BRD9 inhibition[8].
-
Q4: My biochemical (e.g., TR-FRET) and cellular assay results with this compound are conflicting. What could be the reason?
-
A4: Discrepancies between biochemical and cellular assays are common and can arise from several factors:
-
Cell Permeability: The compound may have poor cell permeability, leading to lower effective intracellular concentrations.
-
Drug Efflux: Active transport pumps in the cell membrane may pump the compound out of the cell.
-
Metabolism: The compound may be metabolized by the cells into an inactive form.
-
Target Engagement in a Complex Environment: The binding affinity in a cellular context can be different from that with an isolated, purified protein due to the presence of other interacting proteins and cellular components.
-
It is crucial to use a cellular target engagement assay, such as CETSA or a BRET-based assay, to confirm that the compound is reaching and binding to its intended target within the cell.
-
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of BRD4 and BRD9
This protocol provides a general guideline for transiently knocking down BRD4 and BRD9 using siRNA. Optimization for specific cell lines is recommended.
-
Materials:
-
Procedure (for a 24-well plate):
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 6 pmol of siRNA duplex in 50 µL of Opti-MEM™ I Medium and mix gently[5].
-
In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium and mix gently[5].
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation[5].
-
-
Transfection: Add 100 µL of the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to validate knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
This compound Treatment: Once knockdown is confirmed, the cells can be treated with this compound to assess its effects in the absence of BRD4 or BRD9.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the basic steps for performing a ChIP assay to assess the occupancy of CBP, p300, BRD4, or BRD9 at specific genomic loci.
-
Materials:
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Sonication buffer
-
ChIP-validated antibodies against CBP, p300, BRD4, BRD9, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
-
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA[1].
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde[1].
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions is critical.
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Immunoprecipitation:
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Pre-clear the chromatin with Protein A/G beads.
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Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C.
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Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with Proteinase K to digest the proteins.
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DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
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Analysis: Analyze the purified DNA by qPCR using primers specific for the target genomic regions or by sequencing (ChIP-seq).
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional networks of the human bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. string-db.org [string-db.org]
- 6. BRD4 has dual effects on the HMGB1 and NF-κB signalling pathways and is a potential therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. string-db.org [string-db.org]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize CPI-637 cytotoxicity in cell lines
Welcome to the technical support center for CPI-637, a potent and selective inhibitor of the CBP/EP300 bromodomains. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell-based assays and to help troubleshoot common experimental challenges, with a focus on managing and minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts the interaction between CBP/EP300 and acetylated histone proteins, as well as other acetylated transcription factors. This interference with chromatin-templated events leads to the modulation of gene expression, notably the downregulation of oncogenes like MYC.[1][2]
Q2: What are the typical IC50 and EC50 values for this compound?
A2: The potency of this compound has been characterized in various biochemical and cellular assays. The IC50 values for CBP and EP300 bromodomains are approximately 0.03 µM and 0.051 µM, respectively, in biochemical assays.[1] In cellular assays, the EC50 for CBP target engagement is around 0.3 µM.[1] The anti-proliferative IC50 and MYC inhibition EC50 values can vary depending on the cell line. For example, the EC50 for MYC expression inhibition in AMO-1 cells is 0.60 µM.[1]
Q3: How selective is this compound?
A3: this compound demonstrates high selectivity for CBP/EP300 bromodomains over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family. It has a significantly lower affinity for BRD4 (IC50 of 11.0 µM), showcasing over 700-fold selectivity for CBP over BRD4.[3] Some activity against the BRD9 bromodomain has been noted.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, the stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1] When preparing working dilutions, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1]
Troubleshooting Guide: Minimizing Cytotoxicity
Unexpected or excessive cytotoxicity can be a significant hurdle in experiments with this compound. This guide provides a systematic approach to identifying the cause of cytotoxicity and strategies to mitigate it.
Problem 1: Excessive cell death observed at expected effective concentrations.
Possible Cause 1: Cell line hypersensitivity.
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Troubleshooting Step: Perform a dose-response experiment to determine the precise IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and narrow it down. The optimal working concentration should be at or slightly above the EC50 for the desired biological effect (e.g., MYC inhibition) but below the concentration that induces excessive cell death.
Possible Cause 2: Prolonged incubation time.
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Troubleshooting Step: Conduct a time-course experiment. Treat your cells with a fixed concentration of this compound and measure cell viability at different time points (e.g., 6, 12, 24, 48, and 72 hours). Some cell lines may exhibit a delayed cytotoxic response. Shorter incubation times may be sufficient to observe the desired on-target effects without widespread cell death. For instance, inhibition of MYC expression in AMO-1 cells has been observed after just 6 hours of treatment.[1]
Possible Cause 3: High cell density leading to nutrient depletion and increased sensitivity.
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Troubleshooting Step: Optimize your cell seeding density. High cell confluence can alter cellular metabolism and drug sensitivity. Ensure that your cells are in the logarithmic growth phase and are not overly confluent when treated with this compound. Test a range of seeding densities to find the optimal condition for your experiment.
Problem 2: Inconsistent results and variable cytotoxicity between experiments.
Possible Cause 1: Instability of this compound in culture media.
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Troubleshooting Step: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. The stability of small molecules can be compromised in aqueous solutions over time. Avoid storing diluted this compound in culture media for extended periods.
Possible Cause 2: Solvent (DMSO) toxicity.
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Troubleshooting Step: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess the cytotoxic effect of the solvent alone.
Possible Cause 3: Variability in cell health and passage number.
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Troubleshooting Step: Use cells with a consistent and low passage number for your experiments. Cells at high passage numbers can have altered phenotypes and drug sensitivities. Always ensure your cells are healthy and free from contamination before starting an experiment.
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various assays and cell lines.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | Value (µM) |
| TR-FRET (Biochemical) | CBP | 0.03 |
| TR-FRET (Biochemical) | EP300 | 0.051 |
| BRET (Cellular) | CBP | 0.3 |
| MYC Expression Inhibition | - | 0.60 (AMO-1 cells) |
Data compiled from MedchemExpress and other sources.[1]
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 0.65 |
| CWR22Rv1 | Prostate Cancer | 3.13 |
| LNCaP C4-2B | Prostate Cancer | 3.35 |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing MYC Expression Inhibition by qPCR
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Cell Treatment: Treat cells with a dose titration of this compound (e.g., 0-5 µM) for a specified time (e.g., 6 hours).[1]
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Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA.
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qPCR: Perform quantitative PCR using primers for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
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Data Analysis: Calculate the relative expression of MYC normalized to the housekeeping gene and compare the treated samples to the untreated control to determine the EC50 for MYC inhibition.
Visualizations
Caption: Mechanism of action of this compound in inhibiting CBP/EP300 function.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
Interpreting unexpected results from CPI-637 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the CBP/EP300 bromodomain inhibitor, CPI-637.
Frequently Asked Questions (FAQs)
Q1: I observed a weaker-than-expected phenotypic response in my cell-based assay despite using the recommended concentration of this compound. What could be the issue?
A1: Several factors could contribute to a diminished cellular response to this compound. Consider the following troubleshooting steps:
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Compound Solubility and Stability: this compound is soluble in DMSO but insoluble in water and ethanol.[1] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium is compatible with your cell line and does not exceed recommended limits (typically <0.5%). Precipitates in the media can significantly lower the effective concentration of the inhibitor. It is also important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] The stability of this compound in cell culture media over long incubation periods may also be a factor, as some small molecules can degrade.[2]
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Cell Line Sensitivity: The sensitivity to this compound can vary significantly between different cell lines. The reported EC50 for MYC expression inhibition in AMO-1 cells is 0.60 μM, while the IC50 for anti-proliferative activity ranges from 0.65 μM in LNCaP cells to 3.35 μM in LNCaP C4-2B cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Assay-Dependent Potency Shift: It is not uncommon to observe a shift in potency between biochemical assays and cell-based assays. For many bromodomain inhibitors, a greater than 10-fold shift in potency has been noted when moving from biochemical to cellular contexts.[3] This can be due to factors like cell permeability, efflux pumps, or compound metabolism.
Q2: My this compound treatment resulted in unexpected changes in gene expression or signaling pathways that are not typically associated with CBP/EP300 inhibition. What is a possible explanation?
A2: While this compound is a highly selective inhibitor of CBP/EP300 bromodomains, it does exhibit some off-target activity.
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BRD9 Inhibition: this compound has been shown to have substantial biochemical activity against BRD9.[1][3] Although inhibition of the BRD9 bromodomain has not been reported to produce a pronounced cellular phenotype, it is a potential off-target that could contribute to unexpected biological effects in certain contexts.[3]
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Context-Dependent Off-Targets: In specific experimental systems, such as the reactivation of latent HIV-1, this compound has been shown to have a functional impact on BRD4 and TIP60.[4] This suggests that in some cellular contexts, this compound may have additional, unanticipated targets that could explain unexpected results.
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Downstream Effects of Target Inhibition: CBP and EP300 are global transcriptional coactivators that interact with numerous transcription factors.[3] Therefore, inhibition of their bromodomains can lead to widespread and sometimes unpredictable changes in gene expression. A thorough pathway analysis of your gene expression data may help to elucidate the downstream consequences of CBP/EP300 inhibition in your model system.
Q3: I am seeing significant cytotoxicity at concentrations where I expect to see specific inhibitory effects. How can I address this?
A3: High levels of cytotoxicity can mask the specific effects of this compound. Here are some suggestions:
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Optimize Concentration and Incubation Time: Perform a time-course and dose-response experiment to find a concentration and duration of treatment that effectively inhibits the target without causing excessive cell death. In some cases, a shorter treatment time may be sufficient to observe the desired molecular effects (e.g., changes in gene expression) before the onset of significant cytotoxicity.
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Assess Cell Health: Use a reliable cell viability assay to accurately determine the cytotoxic profile of this compound in your cell line. Assays that distinguish between apoptosis and necrosis can provide additional insights.
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Control for Solvent Toxicity: Ensure that the concentration of the vehicle (e.g., DMSO) in your control and treated samples is identical and non-toxic to your cells.
Quantitative Data Summary
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (μM) |
| CBP | TR-FRET | 0.03 |
| EP300 | TR-FRET | 0.051 |
| BRD4 (BD1) | TR-FRET | 11.0 |
| BRD9 | TR-FRET | 0.73 |
Data sourced from MedchemExpress and Cayman Chemical.[5][6]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50/IC50 (μM) |
| AMO-1 | Gene Expression | MYC Inhibition | 0.60 |
| HEK293 | BRET | CBP Target Engagement | 0.3 |
| LNCaP | Cell Proliferation | Growth Inhibition | 0.65 |
| CWR22Rv1 | Cell Proliferation | Growth Inhibition | 3.13 |
| LNCaP C4-2B | Cell Proliferation | Growth Inhibition | 3.35 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][5]
Experimental Protocols
Protocol 1: MYC Expression Analysis in AMO-1 Cells
This protocol is adapted from the methodology used to determine the EC50 of this compound on MYC expression.[1]
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Cell Plating: Seed AMO-1 cells in a 96-well plate at a density of 20,000 cells/well in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal calf serum.
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Compound Preparation: Prepare a stock solution of this compound in fresh DMSO. Create a serial dilution of this compound to achieve the desired final concentrations (e.g., starting from a top concentration of 5 µM).
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Cell Treatment: Treat the cells with the dose titration of this compound for 6 hours. Include a vehicle-only control (DMSO).
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Cell Lysis: After the 6-hour incubation, lyse the cells according to the protocol of your chosen gene expression analysis method.
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Gene Expression Analysis: Process the cell lysates for quantitative gene expression analysis (e.g., using QuantiGene Plex assay or RT-qPCR). Data can be collected on a suitable instrument, such as a Luminex MAGPIX system.
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Data Normalization and Analysis: Normalize the expression of MYC to a housekeeping gene (e.g., GAPDH). Calculate the EC50 value from the dose-response curve.
Protocol 2: General Cell Proliferation Assay
This protocol provides a general workflow for assessing the anti-proliferative effects of this compound.
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Cell Seeding: Plate your chosen cell line in a 96-well plate at a density optimized for proliferation over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations to be tested.
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Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control.
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Incubation: Incubate the cells for a period appropriate for your cell line's doubling time (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, MTT, or crystal violet staining.
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Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound primary and off-target signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Potential Bifunctional Latency-Reversing Agent That Targets Both the BRD4 and TIP60 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
CPI-637 Technical Support Center: Stability and Troubleshooting
Welcome to the technical support center for CPI-637. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound throughout their experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues related to the handling and storage of this potent CBP/EP300 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
Solid this compound powder is stable for up to three years when stored at -20°C.[1]
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For short-term storage, stock solutions can be kept at -20°C for up to one month.[1] Use fresh, moisture-free DMSO to ensure maximum solubility.[1]
3. What is the recommended procedure for preparing working solutions for in vitro cell-based assays?
For in vitro experiments, dilute the DMSO stock solution of this compound with the appropriate cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.5%.
4. How should this compound be formulated for in vivo animal studies?
A common formulation for in vivo administration involves a vehicle of PEG300, Tween-80, and saline.[2] A suggested protocol is to first dilute the DMSO stock solution with PEG300, followed by the addition of Tween-80, and finally, saline to reach the desired concentration.[2] It is recommended to prepare this formulation fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
5. What are the potential stability issues I should be aware of when working with this compound in aqueous solutions?
This compound belongs to the benzodiazepinone class of compounds. Some benzodiazepines are known to be susceptible to hydrolysis, particularly in acidic aqueous solutions.[3] Therefore, it is advisable to prepare fresh aqueous dilutions of this compound for each experiment and avoid prolonged storage in aqueous buffers, especially at low pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in various experimental settings.
Issue 1: Precipitation of this compound in Aqueous Solutions
| Potential Cause | Recommended Solution |
| Low aqueous solubility | This compound is sparingly soluble in water. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility. For cell-based assays, keep the final DMSO concentration consistent across experiments and below the toxicity threshold for your cell line (typically <0.5%). |
| pH of the buffer | The solubility of this compound may be pH-dependent. If working with buffered solutions, assess the solubility of this compound at the specific pH of your experiment. Adjusting the pH may improve solubility, but be mindful of the potential for pH-dependent degradation. |
| Temperature | Lower temperatures can decrease solubility. Prepare dilutions at room temperature and ensure all components are fully dissolved before use. |
Issue 2: Inconsistent or Lower-than-Expected Activity in Experiments
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution | Improper storage or repeated freeze-thaw cycles can lead to degradation. Prepare fresh stock solutions from solid material if degradation is suspected. Always store stock solutions in small, single-use aliquots at -80°C for long-term storage.[1] |
| Degradation in working solution | As a benzodiazepinone, this compound may be susceptible to hydrolysis in aqueous media over time. Prepare fresh working dilutions from the stock solution for each experiment and use them promptly. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. To minimize this, use low-retention plasticware or pre-coat pipette tips and tubes with a solution of bovine serum albumin (BSA). |
| Photodegradation | Some benzodiazepinone structures are sensitive to light. While specific data for this compound is unavailable, it is good practice to protect solutions from direct light exposure, especially during long incubations. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general method for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
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Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for a defined period.
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Thermal Degradation: Incubate the solid this compound powder at an elevated temperature (e.g., 105°C) for a defined period.
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Photostability: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.
-
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Sample Analysis: Analyze the stressed samples and an unstressed control sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[4]
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Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. This will help in understanding the degradation pathways of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
A general reversed-phase HPLC method can be used to assess the purity and stability of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, hold, and then return to initial conditions. The specific gradient should be optimized to achieve good separation of this compound from any potential impurities or degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Visualizations
References
Technical Support Center: Controlling for CPI-637 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively control for the off-target effects of CPI-637 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
This compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] Its primary mechanism of action is to compete with acetylated lysine residues, displacing these coactivators from chromatin and thereby modulating gene expression.[1] The most significant known off-target is Bromodomain-containing protein 9 (BRD9).[3] It also shows weaker activity against the first bromodomain (BD1) of BRD4.[1][4]
Q2: Why is it crucial to control for this compound's off-target effects?
Q3: What is the recommended concentration range for using this compound in cell-based assays?
The EC50 of this compound for inhibiting MYC expression, a downstream target of CBP/EP300, in AMO-1 cells is 0.60 µM.[1][3] A concentration range of 0.1 µM to 5 µM is a reasonable starting point for most cell-based assays. However, the optimal concentration will be cell-type and assay-dependent. It is highly recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target phenotype while minimizing potential off-target effects.
Troubleshooting Guides
Issue 1: How can I confirm that the observed phenotype is due to this compound's on-target activity and not an off-target effect?
To dissect on-target versus off-target effects, a multi-pronged approach is recommended, incorporating negative controls, orthogonal controls, and genetic validation.
Solution 1: Use of a Negative Control Compound
This compound has an inactive enantiomer that is significantly less potent against CBP/EP300 and can be used as a negative control.[1] Any phenotype observed with this compound but not with its inactive enantiomer at the same concentration is more likely to be an on-target effect.
Table 1: Potency of this compound and its Inactive Enantiomer
| Compound | Target | Assay | Potency (EC50) | Reference |
| This compound | MYC (cellular) | Gene Expression | 0.60 µM | [1] |
| Inactive Enantiomer | MYC (cellular) | Gene Expression | >10 µM | [1] |
Solution 2: Employ Orthogonal Chemical Probes
Solution 3: Genetic Validation
The most definitive way to confirm an on-target effect is to use genetic approaches to deplete the target proteins.
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siRNA/shRNA Knockdown: Transiently knock down CBP and/or EP300 using siRNA or shRNA.[6][7] If the phenotype of CBP/EP300 knockdown recapitulates the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
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CRISPR/Cas9 Knockout: For long-term studies, generate stable knockout cell lines for CBP and/or EP300. These cells should be resistant to the effects of this compound that are mediated by these targets.
Issue 2: How can I specifically investigate the contribution of the BRD9 off-target effect to my results?
Given that this compound has known activity against BRD9, it is important to assess whether this off-target interaction contributes to the observed biological effects.
Solution 1: Compare Phenotypes with a Selective BRD9 Inhibitor
Treat your cells with a selective BRD9 inhibitor (e.g., I-BRD9) and compare the resulting phenotype to that of this compound.[8] Phenotypes associated with BRD9 inhibition include G1 cell cycle arrest and apoptosis in some cancer cell lines.[9][10][11] If the BRD9 inhibitor produces a similar effect to this compound, it suggests a potential contribution from the off-target activity.
Solution 2: Genetic Knockdown of BRD9
Use siRNA or shRNA to specifically knock down BRD9.[9][12] If BRD9 knockdown phenocopies the effect of this compound, it points to an off-target mechanism.
Issue 3: How can I experimentally verify that this compound is engaging its intended targets (CBP/EP300) in my cellular model?
Directly measuring the binding of a drug to its target in a cellular context is a crucial validation step.
Solution: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells.[13][14][15] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Table 2: Key Parameters for a CETSA Experiment with this compound
| Parameter | Recommendation |
| Cell Type | Any cell line expressing CBP and EP300. |
| This compound Concentration | A dose-response is recommended (e.g., 0.1 µM, 1 µM, 10 µM). |
| Negative Control | Vehicle (DMSO) and the inactive enantiomer of this compound. |
| Temperature Gradient | A range of temperatures from 40°C to 70°C in 2-3°C increments. |
| Lysis and Separation | After heating, lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation. |
| Detection | Western blotting for CBP and EP300 in the soluble fractions. A positive result is an increased amount of soluble CBP/EP300 at higher temperatures in this compound-treated cells. |
Issue 4: How can I identify novel, unknown off-targets of this compound in an unbiased manner?
For a comprehensive understanding of this compound's mechanism of action, it may be necessary to identify its full spectrum of cellular targets.
Solution: Quantitative Chemoproteomics
This approach allows for the unbiased identification of protein targets of a small molecule.
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Affinity-based Pull-down: A derivative of this compound is synthesized with a linker attached to a solid support (e.g., beads). This "bait" is incubated with cell lysate, and proteins that bind to it are pulled down, identified, and quantified by mass spectrometry.[16]
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Thermal Proteome Profiling (TPP): This is a high-throughput version of CETSA coupled with mass spectrometry. It allows for the simultaneous assessment of the thermal stability of thousands of proteins in response to drug treatment, identifying both on- and off-targets.
Experimental Protocols
Protocol 1: Validating On-Target Effects using siRNA Knockdown
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Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of transfection.
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Transfection: Transfect cells with siRNAs targeting CBP, EP300, or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
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Incubation: Incubate the cells for 48-72 hours to allow for target protein depletion.
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This compound Treatment: Treat the knockdown and control cells with this compound or vehicle (DMSO) for the desired duration.
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Phenotypic Analysis: Analyze the cells for the phenotype of interest (e.g., cell viability, gene expression, etc.).
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Western Blot Validation: Concurrently, lyse a parallel set of cells to confirm the knockdown of CBP and EP300 by Western blotting.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound, its inactive enantiomer, or vehicle (DMSO) for 1-2 hours at 37°C.
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Heating: Aliquot the cell suspensions into PCR tubes and heat them at different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
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Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
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Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against CBP, EP300, and a loading control (e.g., GAPDH).
Visualizations
Caption: this compound signaling pathway showing on- and off-target effects.
Caption: Experimental workflow for controlling for this compound's off-target effects.
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 7. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of CPI-637
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CPI-637. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be reduced by moisture absorbed by the solvent.[1]
Q2: What are the optimal long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid or in a stock solution at low temperatures. Specific recommendations are provided in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: How should I prepare working solutions from a frozen stock of this compound?
A3: Before use, allow the vial of frozen stock solution to equilibrate to room temperature. This can be done by placing it in a desiccator. Once thawed, gently vortex the vial to ensure a homogenous solution before making further dilutions. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3]
Q4: Is this compound light-sensitive?
Quantitative Storage Data Summary
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | [2] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [3] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [3] |
Troubleshooting Guide
Q1: My this compound has precipitated out of my stock solution. What should I do?
A1: Precipitation of this compound from a DMSO stock solution can occur, especially if the solution has been stored for a prolonged period or if the solvent has absorbed moisture. To redissolve the compound, you can gently warm the solution and use sonication.[3][4] If precipitation occurs when diluting the DMSO stock into an aqueous buffer, this is a common issue with organic compounds. To mitigate this, it is advisable to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.
Q2: I am observing inconsistent or no activity of this compound in my experiments. What could be the cause?
A2: Inconsistent or a lack of activity could stem from several factors:
-
Compound Degradation: Improper storage, such as repeated freeze-thaw cycles or exposure to moisture, can lead to the degradation of this compound. If degradation is suspected, it is recommended to use a fresh vial of the compound.
-
Incorrect Concentration: Verify the calculations for your stock and working solution concentrations. When preparing stock solutions, ensure the powder was properly brought to the bottom of the vial before adding the solvent.[2]
-
Experimental Conditions: Ensure that the final concentration of DMSO in your cell culture medium is not at a level that affects cell viability or the experimental outcome. It is also important to consider that this compound has off-target activity against BRD9, which could be a factor depending on the experimental context.[5]
Q3: How can I visually identify if my this compound has degraded?
A3: While there are no definitive visual cues for this compound degradation, any change in the physical appearance of the solid, such as a change in color or clumping, could indicate instability. For stock solutions, the appearance of insoluble particulates that cannot be redissolved with gentle warming and sonication may also be a sign of degradation. If you have any doubts about the integrity of your compound, it is best to use a new, unopened vial for your experiments.
Experimental Protocols & Methodologies
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Before opening, bring the vial of this compound powder to room temperature in a desiccator.
-
To ensure all the powder is at the bottom of the vial, gently tap the vial on a solid surface or briefly centrifuge it at a low speed (200-500 RPM).[2]
-
Based on the molecular weight of this compound (386.45 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, you would add 258.76 µL of DMSO.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Visual Workflow for Troubleshooting this compound Storage
Caption: Troubleshooting workflow for this compound storage and handling issues.
References
Technical Support Center: Overcoming Resistance to CPI-637 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the CBP/EP300 bromodomain inhibitor, CPI-637.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their ability to recognize and bind to acetylated histone tails and other acetylated proteins. This interference with chromatin reading mechanisms leads to the downregulation of key oncogenes, including MYC, which is a critical factor in the proliferation of various cancer cells.[1]
Q2: My cancer cell line shows intrinsic resistance to this compound. What are the possible reasons?
Intrinsic resistance to this compound can arise from several factors:
-
Low dependence on CBP/EP300 bromodomain activity: The cancer cell line may not rely heavily on the specific gene regulatory pathways mediated by CBP/EP300 bromodomains for its survival and proliferation.
-
Pre-existing compensatory signaling pathways: The cells might have alternative signaling pathways already activated that can bypass the effects of CBP/EP300 inhibition.
-
Low expression of this compound targets: The levels of CBP and EP300 proteins in the cell line might be too low for this compound to exert a significant effect.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, preventing it from reaching its target.
Q3: My cancer cell line initially responded to this compound but has now developed resistance. What are the potential molecular mechanisms?
Acquired resistance to bromodomain inhibitors is a complex process. While specific mechanisms for this compound are still under investigation, insights can be drawn from studies on the closely related BET bromodomain inhibitors. Potential mechanisms include:
-
Bromodomain-independent recruitment of CBP/EP300: Cancer cells may evolve mechanisms to recruit CBP/EP300 to critical gene enhancers that are independent of their bromodomain-acetyl-lysine interaction. This could involve the upregulation of other protein-protein interactions.
-
Activation of parallel signaling pathways: Resistant cells may activate alternative oncogenic pathways to compensate for the inhibition of CBP/EP300-mediated transcription.
-
Alterations in the IRF4/MYC axis: In hematological malignancies, the IRF4/MYC signaling axis is a key target of CBP/EP300 bromodomain inhibitors.[3] Mutations or adaptive changes within this pathway could confer resistance.
-
Upregulation of co-factors: Increased expression of transcriptional co-activators or mediator complex components, such as MED1, could potentially stabilize the transcriptional machinery at target gene promoters, even in the presence of this compound.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
Currently, there are no clinically validated biomarkers specifically for this compound. However, based on its mechanism of action, potential areas of investigation for predictive biomarkers include:
-
Expression levels of CBP and EP300: High expression might indicate a greater dependence on these proteins.
-
MYC expression and amplification: While not always directly correlated with sensitivity, high MYC levels may suggest a vulnerability to CBP/EP300 inhibition in some contexts.[4]
-
Status of the IRF4/MYC pathway: In relevant cancer types, the integrity and activity of this pathway could be a determinant of response.[3]
-
Gene expression signatures: A broader transcriptomic signature associated with CBP/EP300-dependent transcription may be more predictive than single markers.
Troubleshooting Guides
Problem 1: Sub-optimal or no growth inhibition observed in this compound treated cells.
This guide provides a step-by-step approach to troubleshoot experiments where this compound does not produce the expected anti-proliferative effect.
Troubleshooting Workflow
References
Validation & Comparative
Validating CPI-637 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CPI-637, a potent and selective inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. We present objective comparisons of this compound's performance with alternative inhibitors, supported by experimental data, and offer detailed protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the bromodomains of the transcriptional coactivators CBP and EP300.[1] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine residues on histones and other proteins, a critical step for their recruitment to chromatin and subsequent gene activation.
By competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound disrupts this interaction. This leads to the displacement of CBP/EP300 from chromatin, a reduction in histone acetylation at specific loci, and ultimately, the downregulation of key oncogenes, most notably MYC.[1][2] Validating that this compound effectively engages its target in a cellular context is paramount for interpreting its biological effects and for the development of novel therapeutics.
Comparative Analysis of CBP/EP300 Bromodomain Inhibitors
Several small molecules have been developed to target the CBP/EP300 bromodomains. Here, we compare this compound to other notable inhibitors across various cellular assays.
| Inhibitor | Target | Cellular Assay Type | Cell Line | EC50 / IC50 | Reference |
| This compound | CBP/EP300 BRD | MYC Expression | AMO-1 | 0.60 µM | [1] |
| I-CBP112 | CBP/EP300 BRD | MYC Expression | AMO-1 | >20 µM | [1] |
| SGC-CBP30 | CBP/EP300 BRD | MYC Expression | AMO-1 | 2.7 µM | [1] |
| GNE-049 | CBP/EP300 BRD | MYC Expression | MV-4-11 | 14 nM | [3] |
| A-485 | CBP/EP300 HAT | Cell Growth | Kelly (Neuroblastoma) | ~1 µM | [4] |
| C646 | CBP/EP300 HAT | MYC Protein Expression | LK2 | ~15 µM | [5] |
BRD: Bromodomain; HAT: Histone Acetyltransferase
Key Experimental Protocols for Target Validation
Accurate and reproducible methods are essential for confirming the engagement of this compound with its cellular target. Below are detailed protocols for several key assays.
NanoBRET™ Target Engagement Assay
This proximity-based assay quantitatively measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (CBP or EP300) and a fluorescently labeled tracer that binds to the same target. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for NanoLuc®-CBP (or EP300) fusion protein and a HaloTag®-Histone H3.3 fusion protein using a suitable transfection reagent.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest and seed the cells into a 96-well white-bottom plate at a density of 2 x 10^4 cells per well.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and alternative inhibitors in Opti-MEM.
-
Add the fluorescent tracer (e.g., NanoBRET™ 618 Ligand) to the cells at a final concentration of 100 nM.
-
Immediately add the diluted compounds to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add Nano-Glo® Substrate to each well.
-
Read the plate on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method to monitor drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When cells are heated, proteins denature and aggregate. A drug binding to its target protein will increase its thermal stability, resulting in more soluble protein remaining at elevated temperatures compared to the unbound state.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., AMO-1) to confluency.
-
Treat the cells with this compound or a vehicle control for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CBP or EP300 in each sample by Western blotting or ELISA using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the signal from the ELISA.
-
Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Western Blot for Histone Acetylation
A direct downstream consequence of CBP/EP300 bromodomain inhibition is a change in the acetylation status of specific histone residues, such as H3K18ac and H3K27ac.[6][7] A decrease in these marks upon treatment with this compound provides strong evidence of target engagement and functional consequence.
Protocol:
-
Cell Treatment and Histone Extraction:
-
Treat cells with varying concentrations of this compound or alternative inhibitors for a defined period (e.g., 6-24 hours).
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify the histone extracts using a BCA assay.
-
Separate equal amounts of histone proteins (e.g., 10-15 µg) on a 15% SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for H3K18ac, H3K27ac, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the acetyl-histone signal to the total histone H3 signal.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR allows for the quantification of the association of a specific protein with a particular genomic region. Inhibition of the CBP/EP300 bromodomain with this compound is expected to reduce the occupancy of CBP/EP300 at the promoters of its target genes, such as MYC.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or a vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for CBP or EP300, or a control IgG, overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter region of a known CBP/EP300 target gene (e.g., MYC) and a negative control region.
-
Calculate the enrichment of the target region in the CBP/EP300 IP sample relative to the IgG control and the input chromatin.
-
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the interaction of CBP/EP300 with acetylated histones, leading to reduced MYC expression and cell proliferation.
Conclusion
Validating the cellular target engagement of this compound is a critical step in preclinical research and drug development. This guide provides a framework for researchers to select the most appropriate assays and compare the performance of this compound with other CBP/EP300 inhibitors. The detailed protocols and workflows offer a starting point for establishing robust and reproducible methods to confirm on-target activity and elucidate the downstream biological consequences of CBP/EP300 bromodomain inhibition. By employing a multi-faceted approach that combines direct binding assays with functional downstream readouts, researchers can confidently assess the cellular potency and mechanism of action of this compound and other related compounds.
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: CPI-637 vs. I-CBP112 in CBP/EP300 Bromodomain Inhibition
For researchers, scientists, and drug development professionals, the selective targeting of epigenetic regulators presents a frontier of therapeutic innovation. Among these, the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) have emerged as critical targets in oncology and other diseases. This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of the CBP/EP300 bromodomains: CPI-637 and I-CBP112.
This objective analysis delves into the biochemical potency, cellular activity, and selectivity of these compounds, supported by experimental data and detailed methodologies to aid in the informed selection of the appropriate chemical probe for research endeavors.
At a Glance: Key Performance Metrics
| Parameter | This compound | I-CBP112 |
| Target | CBP/EP300 Bromodomains | CBP/EP300 Bromodomains |
| Binding Affinity (Kd) | 31 nM (CBP) | 142 nM (CBP), 625 nM (p300)[1] |
| Biochemical Potency (IC50) | 30 nM (CBP), 51 nM (EP300)[2] | 170 nM (CBP, AlphaScreen)[3][4] |
| Cellular MYC Expression Inhibition (EC50) | 0.60 µM (AMO-1 cells)[5] | >20 µM (AMO-1 cells)[5] |
| Cellular Proliferation (IC50/GI50) | 0.65 µM (LNCaP), 3.13 µM (CWR22R)[2][6] | 5.5 µM (LNCaP & KG1a)[7], >50 µM (HL-60, MCF7, SK-MEL-5)[8] |
| Selectivity | Highly selective over most bromodomains; notable activity against BRD9 (IC50 = 730 nM) and BRD4 (IC50 = 11 µM)[6] | Selective against a panel of bromodomains including ATAD2, BAZ2B, BRD2, BRD4, PB1, PCAF, PHIP, and TRIM24/TIF-1a[4] |
In-Depth Comparison
Biochemical Potency and Binding
This compound demonstrates potent inhibition of both CBP and EP300 bromodomains in biochemical assays, with IC50 values of 30 nM and 51 nM, respectively, as determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays[2]. Isothermal titration calorimetry confirmed a strong binding affinity with a dissociation constant (Kd) of 31 nM for the CBP bromodomain.
I-CBP112 also effectively binds to the CBP and p300 bromodomains, with reported dissociation constants (Kd) of 142 nM and 625 nM, respectively[1]. In an AlphaScreen assay, I-CBP112 exhibited an IC50 of 170 nM for inhibiting the interaction of the CBP bromodomain with an acetylated histone peptide[3][4]. While both compounds are potent, this compound displays a higher affinity and inhibitory activity in these biochemical assays.
Cellular Activity and Efficacy
A key differentiator between the two compounds emerges in cellular assays. In a direct comparison, this compound was significantly more potent at inhibiting the expression of the oncogene MYC in AMO-1 multiple myeloma cells, with an EC50 of 0.60 µM[5]. In the same assay, I-CBP112 showed minimal activity, with an EC50 greater than 20 µM[5].
This trend continues in cell proliferation assays. This compound demonstrated anti-proliferative effects in various cancer cell lines, with IC50 values of 0.65 µM in LNCaP prostate cancer cells and 3.13 µM in CWR22R prostate cancer cells[2][6]. In contrast, I-CBP112 showed more modest anti-proliferative activity, with an IC50 of 5.5 µM in both LNCaP and KG1a leukemia cells[7]. In other cell lines, such as HL-60, MCF7, and SK-MEL-5, the growth inhibition (GI50) was greater than 50 µM[8].
Interestingly, I-CBP112 has been shown to enhance the cytotoxic effects of other anti-cancer agents, such as the BET bromodomain inhibitor JQ1 and doxorubicin, suggesting a potential role in combination therapies[1]. It has also been reported to impair colony formation and induce differentiation in leukemic cell lines[9].
Selectivity Profile
Both this compound and I-CBP112 were designed to be selective inhibitors of the CBP/EP300 bromodomains. This compound exhibits high selectivity over a broad panel of bromodomains, though it does show some off-target activity against BRD9 (IC50 = 730 nM) and, to a lesser extent, BRD4 (IC50 = 11 µM)[6]. I-CBP112 is also reported to be selective against a range of bromodomains, including members of the BET family (BRD2, BRD4)[4].
Signaling Pathways and Experimental Workflows
The inhibition of CBP/EP300 bromodomains disrupts their recruitment to acetylated histones and other acetylated proteins, leading to the modulation of gene transcription. A primary downstream effect is the suppression of oncogenes like MYC.
A typical experimental workflow for screening and characterizing CBP/EP300 bromodomain inhibitors involves a tiered approach, starting with biochemical assays and progressing to cellular and in vivo models.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding of bromodomains to acetylated peptides.
-
Reagents and Materials:
-
GST-tagged CBP or EP300 bromodomain protein.
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test compounds (this compound or I-CBP112) serially diluted in DMSO.
-
-
Procedure:
-
Add test compounds to a 384-well plate.
-
Add a mixture of the GST-tagged bromodomain and the biotinylated peptide to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add a mixture of the Europium-labeled anti-GST antibody and streptavidin-APC.
-
Incubate at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the protein-peptide interaction.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures protein-protein interactions.
-
Reagents and Materials:
-
His-tagged CBP or EP300 bromodomain protein.
-
Biotinylated acetylated histone peptide.
-
Nickel-chelate coated AlphaScreen acceptor beads.
-
Streptavidin-coated AlphaScreen donor beads.
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
Incubate the His-tagged bromodomain with the nickel-chelate acceptor beads.
-
Incubate the biotinylated peptide with the streptavidin donor beads.
-
In a microplate, mix the test compound with the bromodomain-acceptor bead complex and the peptide-donor bead complex.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
In the absence of an inhibitor, the interaction between the bromodomain and the peptide brings the donor and acceptor beads into close proximity, generating a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
IC50 values are calculated from the dose-response curve.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Reagents and Materials:
-
Cells of interest cultured in appropriate medium.
-
CellTiter-Glo® Reagent.
-
Opaque-walled multiwell plates.
-
Test compounds.
-
-
Procedure:
-
Plate cells in a 96- or 384-well opaque-walled plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
IC50 or GI50 values are determined by plotting the luminescence signal against the inhibitor concentration.
-
Conclusion
Both this compound and I-CBP112 are valuable chemical probes for studying the function of CBP/EP300 bromodomains. For researchers requiring a highly potent and cell-active inhibitor to probe the consequences of CBP/EP300 bromodomain inhibition in cellular contexts, particularly in relation to MYC-driven pathologies, This compound appears to be the superior choice based on currently available data. Its robust cellular activity and well-characterized biochemical profile make it a powerful tool.
I-CBP112 , while less potent in cellular proliferation and target engagement assays, still serves as a selective inhibitor of the CBP/EP300 bromodomains. Its demonstrated ability to synergize with other anti-cancer agents suggests its utility in exploring combination therapy strategies. The choice between these two inhibitors will ultimately depend on the specific experimental goals and the cellular systems being investigated. This guide provides the necessary data and methodological context to facilitate that decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
GNE-781 as a Potent In Vivo Alternative to CPI-637 for CBP/EP300 Bromodomain Inhibition
For researchers in oncology and epigenetics, the selective inhibition of the bromodomain and extra-terminal domain (BET) family of proteins has been a key therapeutic strategy. Within this area, the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300 are critical targets due to their roles in regulating gene expression through chromatin modification and protein acetylation. Small molecule inhibitors targeting the bromodomains of CBP/p300, such as GNE-781 and CPI-637, are invaluable tools for dissecting their biological functions and for potential therapeutic development.
This guide provides a comprehensive comparison of GNE-781 and this compound, with a focus on their suitability for in vivo studies. While both are potent inhibitors of CBP/EP300, GNE-781 has been more extensively characterized in preclinical in vivo models, demonstrating oral bioavailability and antitumor efficacy, positioning it as a strong alternative to this compound for animal studies.
Mechanism of Action: Targeting Transcriptional Coactivation
Both GNE-781 and this compound function by competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This prevents the recruitment of these coactivators to acetylated histones and other transcription factors, thereby inhibiting the expression of key oncogenes like MYC.[1][2] The inhibition of CBP/p300 disrupts essential gene expression programs that drive tumor growth and survival.
Caption: General signaling pathway of CBP/p300 bromodomain inhibition.
In Vitro Potency and Selectivity
A direct comparison of the biochemical and cellular activities of GNE-781 and this compound reveals that GNE-781 is a significantly more potent inhibitor of the CBP bromodomain. Critically for in vivo studies, GNE-781 demonstrates exceptional selectivity over other bromodomains, particularly BRD4, minimizing potential off-target effects that can confound experimental results.[1][3] this compound, while potent against CBP/EP300, also shows activity against BRD9.[4][5]
| Parameter | GNE-781 | This compound | Reference |
| CBP IC50 (TR-FRET) | 0.94 nM | 30 nM | [1][4] |
| p300 IC50 (TR-FRET) | 1.2 nM | 51 nM | [4][6] |
| CBP BRET IC50 | 6.2 nM | 300 nM | [1][2] |
| BRD4(1) IC50 | 5,100 nM | 11,000 nM | [1][7] |
| Selectivity (BRD4(1)/CBP) | ~5425-fold | ~367-fold | [2][8] |
| MYC Expression EC50 | 6.6 nM (MV4-11 cells) | 600 nM (AMO-1 cells) | [6][7] |
In Vivo Efficacy and Pharmacokinetics
GNE-781 has demonstrated significant, dose-dependent antitumor activity in a MOLM-16 acute myeloid leukemia (AML) xenograft model.[8][9] Its oral bioavailability and favorable pharmacokinetic properties make it well-suited for chronic dosing studies.[9][10] In contrast, detailed in vivo efficacy and pharmacokinetic data for this compound are less prevalent in published literature, where it is more frequently described as a potent cellular probe.[2][11]
| Parameter | GNE-781 | This compound | Reference |
| Animal Model | SCID beige mice with MOLM-16 AML xenografts | Data not readily available | [8] |
| Dosing | 3, 10, 30 mg/kg, p.o., twice daily for 21 days | Data not readily available | [8] |
| Tumor Growth Inhibition | 73% (3 mg/kg), 71% (10 mg/kg), 89% (30 mg/kg) | Data not readily available | [3][8] |
| Oral Bioavailability | Moderate to low clearance in multiple species | Data not readily available | [9] |
Preclinical Safety Profile
Toxicology studies in rats and dogs have shown that GNE-781 is generally well-tolerated at efficacious doses.[12] The primary observed effects were on thrombopoiesis (platelet production) and differentiation of other hematopoietic cell lineages, which is consistent with the known role of CBP/p300 in stem cell biology.[12] These findings are similar to effects reported for other BET inhibitors, suggesting an on-target mechanism.[12]
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol is a generalized methodology based on published studies with GNE-781 for evaluating anti-tumor activity in a xenograft model.[8][9]
1. Cell Culture and Implantation:
-
MOLM-16 (acute myeloid leukemia) cells are cultured in RPMI-1640 media supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
SCID beige mice (6-8 weeks old) are subcutaneously inoculated in the flank with 5 x 10^6 MOLM-16 cells suspended in Matrigel.
2. Tumor Growth and Randomization:
-
Tumor volumes are monitored using caliper measurements (Volume = (length x width^2)/2).
-
When tumors reach a mean volume of approximately 200 mm³, animals are randomized into vehicle and treatment groups.
3. Compound Formulation and Administration:
-
GNE-781 is formulated for oral administration (p.o.) in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
The compound is administered twice daily at doses ranging from 3 to 30 mg/kg for a period of 21 days.
4. Monitoring and Endpoints:
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot or qPCR for MYC expression) at specified time points after the final dose (e.g., 2 and 8 hours).[8]
-
Efficacy is calculated as percent tumor growth inhibition (%TGI).
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion
GNE-781 presents a compelling case as an alternative to this compound for researchers conducting in vivo investigations into CBP/p300 bromodomain function. Its advantages include significantly higher potency, exceptional selectivity against BRD4, and, most importantly, a well-documented record of oral bioavailability and anti-tumor efficacy in preclinical cancer models.[8][10] The availability of detailed in vivo protocols and safety data further solidifies its utility as a robust chemical probe for animal studies, enabling clearer interpretation of experimental outcomes with minimized off-target concerns.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GNE-781 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of CPI-637: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
Cambridge, MA – November 8, 2025 – In the competitive landscape of epigenetic drug discovery, the selective inhibition of bromodomains presents a significant therapeutic opportunity. This guide provides a detailed comparative analysis of CPI-637, a potent and selective inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these key epigenetic regulators.
Introduction to this compound
This compound is a cell-active benzodiazepinone-based inhibitor that targets the bromodomains of CBP and EP300, two highly homologous transcriptional co-activators crucial for regulating gene expression.[1][2][3] Dysregulation of CBP/EP300 activity has been implicated in a variety of diseases, including cancer. This compound was developed to be a potent and selective tool to probe the function of these bromodomains.[1] This guide summarizes its selectivity profile against other bromodomains, details the experimental methodologies used for its characterization, and illustrates its mechanism of action within relevant signaling pathways. While this guide provides available data, a comprehensive screening panel against all bromodomain families was not publicly available at the time of publication.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily assessed using Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays. The following tables summarize the available quantitative data, comparing the inhibitory activity of this compound against its primary targets and key off-targets.
Table 1: Biochemical Potency of this compound against Target Bromodomains
| Bromodomain | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.030 | [2] |
| EP300 | TR-FRET | 0.051 | [2] |
Table 2: Selectivity Profile of this compound against Other Bromodomains
| Bromodomain | Assay Type | IC50 (µM) | Fold Selectivity (vs. CBP) | Reference |
| BRD4 (BD1) | TR-FRET | 11.0 | >360 | [2] |
| BRD9 | TR-FRET | 0.730 | 24 | [4] |
Note: this compound is reported to be highly selective against other bromodomains, with BRD9 being the only other bromodomain identified with "substantial biochemical activity".[1][3] It demonstrates over 700-fold selectivity for CBP/EP300 over the BET family of bromodomains.[1]
Table 3: Cellular Activity of this compound
| Target/Process | Cell Line | Assay Type | EC50 (µM) | Reference |
| CBP Target Engagement | - | BRET | 0.3 | [1] |
| MYC Expression Inhibition | AMO-1 | Gene Expression | 0.60 | [1][3] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Biochemical Potency
This assay quantifies the binding of this compound to isolated bromodomain proteins.
-
Reagents and Materials:
-
Recombinant bromodomain protein (e.g., CBP, EP300, BRD4)
-
Biotinylated histone peptide ligand
-
Europium-labeled anti-tag antibody (e.g., anti-His)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer
-
This compound in DMSO
-
384-well microplates
-
-
Procedure:
-
A reaction mixture is prepared containing the bromodomain protein, biotinylated histone peptide, and Europium-labeled antibody in the assay buffer.
-
Serial dilutions of this compound are added to the wells of the microplate.
-
The reaction is initiated by adding the streptavidin-conjugated acceptor fluorophore.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium donor) and ~665 nm (acceptor).
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement
This assay measures the ability of this compound to engage its target bromodomain within a cellular environment.
-
Reagents and Materials:
-
Cells expressing a fusion protein of the target bromodomain (e.g., CBP) and a luciferase (e.g., NanoLuc).
-
A cell-permeable fluorescent ligand (tracer) that binds to the target bromodomain.
-
Luciferase substrate (e.g., furimazine).
-
This compound in DMSO.
-
96-well cell culture plates.
-
-
Procedure:
-
Cells expressing the bromodomain-luciferase fusion are seeded in the wells of a 96-well plate.
-
The cells are treated with serial dilutions of this compound.
-
The fluorescent tracer is added to the wells.
-
The luciferase substrate is added to initiate the bioluminescent reaction.
-
The BRET signal is measured using a plate reader capable of detecting both the luciferase emission and the tracer fluorescence emission.
-
The BRET ratio (acceptor emission / donor emission) is calculated, and EC50 values are determined by plotting the ratio against the inhibitor concentration, reflecting the displacement of the tracer by the inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CBP/EP300 signaling pathway and the experimental workflows described above.
Caption: CBP/EP300 signaling pathway and the point of inhibition by this compound.
Caption: Workflow of the TR-FRET assay for measuring biochemical potency.
Caption: Workflow of the BRET assay for assessing cellular target engagement.
References
Confirming the On-Target Effects of CPI-637 with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CBP/EP300 bromodomain inhibitor, CPI-637, with alternative compounds. We delve into the genetic approaches used to validate its on-target effects and present supporting experimental data to offer an objective performance evaluation.
Introduction to this compound and its Target: CBP/EP300
This compound is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression, acting as scaffolds for transcription factors and possessing intrinsic histone acetyltransferase (HAT) activity.[4][5] By binding to acetylated lysine residues on histones and other proteins, the bromodomains of CBP and p300 play a critical role in chromatin remodeling and the activation of various transcriptional programs, including those involved in cell proliferation and differentiation.[4][5][6] Dysregulation of CBP/p300 activity is implicated in various cancers, making them attractive therapeutic targets.[1][7]
Genetic Validation of On-Target Effects
A cornerstone of drug development is the rigorous validation that a compound's biological effects are a direct consequence of its intended target. Genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, are powerful tools for this purpose. By specifically reducing or eliminating the expression of the target protein, researchers can determine if the resulting cellular phenotype mimics the effects of the pharmacological inhibitor.
Performance Comparison of CBP/EP300 Bromodomain Inhibitors
This compound has been evaluated alongside other CBP/EP300 bromodomain inhibitors, allowing for a comparative assessment of their potency and selectivity.
Biochemical Potency
The following table summarizes the in vitro inhibitory activity of this compound and its alternatives against the bromodomains of CBP, EP300, and the off-target BRD4.
| Compound | Target | IC50 (µM) | Selectivity vs. BRD4 (BD1) | Reference |
| This compound | CBP | 0.03 | >700-fold | [1][8] |
| EP300 | 0.051 | [8] | ||
| BRD4 (BD1) | 11.0 | [8] | ||
| Y08197 | CBP | 0.101 | High | [9][10] |
| EP300 | Not specified | [9] | ||
| BRD4 | Minimal inhibition | [9] | ||
| I-CBP112 | CBP/EP300 | Not specified | Not specified | [1] |
| SGC-CBP30 | CBP/EP300 | Not specified | Not specified | [1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the biochemical activity of the target by 50%.
Cellular Activity
The efficacy of these inhibitors in a cellular context is a critical measure of their therapeutic potential. The following table compares the cellular effects of this compound and its alternatives.
| Compound | Cell Line | Assay | EC50 / Effect | Reference |
| This compound | AMO-1 | MYC Expression | EC50 = 0.60 µM | [1][3][8] |
| LNCaP | Cell Viability | IC50 ~1-5 µM | [9] | |
| 22Rv1 | Cell Viability | IC50 ~1-5 µM | [9] | |
| Y08197 | LNCaP | Cell Viability | IC50 ~1-5 µM | [9] |
| 22Rv1 | Cell Viability | IC50 ~1-5 µM | [9] | |
| I-CBP112 | AMO-1 | MYC Expression | EC50 > 20 µM | [1] |
| SGC-CBP30 | AMO-1 | MYC Expression | EC50 = 2.7 µM | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 in cell-based assays refers to the concentration that inhibits a cellular process (like proliferation) by 50%.
Signaling Pathways and Experimental Workflows
CBP/EP300 Transcriptional Activation Pathway
CBP and p300 are central nodes in the regulation of gene expression. They are recruited by a multitude of transcription factors to specific gene promoters and enhancers. Their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails, which in turn relaxes the chromatin structure, making the DNA more accessible for transcription. The bromodomain of CBP/p300 then binds to these acetylated histones, stabilizing the transcriptional machinery at the gene locus and promoting gene expression.
Caption: CBP/EP300 signaling pathway in transcriptional activation.
Experimental Workflow for On-Target Validation
Confirming the on-target effects of a drug like this compound involves a multi-step experimental process that integrates pharmacological and genetic approaches.
Caption: Workflow for validating on-target effects of this compound.
Detailed Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as CBP/EP300, or to map the locations of specific histone modifications.
-
Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., CBP or an acetylated histone mark) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify regions of enrichment, indicating the binding sites of the protein or the location of the histone modification.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes.
-
RNA Extraction: Total RNA is extracted from cells.
-
Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for a polymerase chain reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The amount of amplified DNA is measured in real-time, and the initial amount of target mRNA is quantified relative to a reference gene.
A variation of this is the QuantiGene Plex Assay , which is a hybridization-based method that allows for the multiplexed quantification of RNA targets directly from cell lysates without RNA purification.[11][12][13]
-
Cell Lysis: Cells are lysed to release RNA.
-
Hybridization: The lysate is incubated with target-specific probe sets and capture beads.
-
Signal Amplification: A branched DNA (bDNA) signal amplification tree is built through sequential hybridization steps.
-
Detection: The signal is detected using a Luminex instrument.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with the compound of interest at various concentrations.
-
MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
References
- 1. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Exploitation of EP300 and CREBBP Lysine Acetyltransferases by Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. A CRISPR Interference of CBP and p300 Selectively Induced Synthetic Lethality in Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Y08197 is a novel and selective CBP/EP300 bromodomain inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. QuantiGene Plex Gene Expression Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Two Structurally Distinct CBP/EP300 Bromodomain Inhibitors: CPI-637 and GNE-781
A detailed analysis for researchers and drug development professionals.
In the landscape of epigenetic drug discovery, the bromodomains of the highly homologous histone acetyltransferases CREB-binding protein (CBP) and E1A binding protein p300 (EP300) have emerged as critical therapeutic targets. These bromodomains are responsible for recognizing acetylated lysine residues on histones and other proteins, a key mechanism in the regulation of gene transcription. Dysregulation of this process is implicated in a variety of diseases, most notably cancer. This guide provides a comprehensive cross-validation of CPI-637, a benzodiazepinone-based inhibitor, with GNE-781, a structurally distinct and highly potent inhibitor of CBP/EP300 bromodomains. We present a comparative analysis of their biochemical and cellular activities, supported by detailed experimental protocols and visual workflows, to aid researchers in the selection and application of these chemical probes.
Comparative Performance Data
The following table summarizes the key quantitative data for this compound and GNE-781, highlighting their potency and selectivity. This data has been compiled from publicly available research findings.
| Parameter | This compound | GNE-781 | Reference |
| Chemical Structure | Benzodiazepinone derivative | Tetrahydroquinoline derivative | [1][2] |
| Target | CBP/EP300 Bromodomains | CBP/EP300 Bromodomains | [1][3] |
| IC50 CBP (TR-FRET) | 30 nM | 0.94 nM | [1][4] |
| IC50 EP300 (TR-FRET) | 51 nM | 1.2 nM | [1][3] |
| Cellular EC50 (BRET) | 300 nM (CBP) | 6.2 nM (CBP) | [2][5] |
| MYC Expression Inhibition (EC50) | 600 nM (AMO-1 cells) | 6.6 nM (MV4-11 cells) | [3][6] |
| Selectivity over BRD4(1) (IC50) | >700-fold (11,000 nM) | >5000-fold (5,100 nM) | [4][5] |
| Notable Off-Targets | BRD9 | - | [1] |
Mechanism of Action and Signaling Pathway
Both this compound and GNE-781 are competitive inhibitors that bind to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains. This binding event prevents the recruitment of CBP/EP300 to chromatin, thereby inhibiting the transcriptional activation of target genes. One of the key downstream effects of CBP/EP300 inhibition is the suppression of the MYC oncogene, a critical regulator of cell proliferation and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide: CPI-637 and First-Generation EZH2 Inhibitors - Targeting Distinct Epigenetic Pathways in Oncology
An important distinction must be made at the outset: CPI-637 is not a next-generation EZH2 inhibitor. It belongs to a distinct class of epigenetic modulators known as CBP/EP300 bromodomain inhibitors. First-generation EZH2 inhibitors, such as tazemetostat, function by directly inhibiting the methyltransferase activity of the EZH2 enzyme. This guide provides a comprehensive comparison of the therapeutic rationale, mechanism of action, and preclinical data supporting these two different approaches to epigenetic therapy in cancer.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the advantages of targeting the CBP/EP300 axis with this compound versus the established strategy of targeting EZH2 with first-generation inhibitors.
Differentiating the Mechanisms of Action
The fundamental difference between this compound and first-generation EZH2 inhibitors lies in their molecular targets and the subsequent impact on gene transcription.
This compound is a selective inhibitor of the bromodomains of two highly homologous transcriptional co-activators: CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These proteins are "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histones and other proteins. By binding to these acetylated sites, CBP/EP300 recruits the transcriptional machinery to activate gene expression. This compound competitively binds to the bromodomain pocket, preventing this recognition and thereby downregulating the expression of key oncogenes, most notably MYC.[1][2]
First-generation EZH2 inhibitors , such as the FDA-approved tazemetostat, are "writers" of the epigenetic code. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This methylation mark is a signal for gene silencing. By inhibiting the methyltransferase activity of EZH2, these drugs reduce global H3K27me3 levels, leading to the de-repression and expression of tumor suppressor genes.[3][4][5]
Comparative Advantages and Therapeutic Rationale
The choice between targeting CBP/EP300 and EZH2 depends on the specific cancer biology and the underlying oncogenic drivers.
Advantages of Targeting CBP/EP300 with this compound:
-
Direct Oncogene Suppression: In malignancies driven by the overexpression of transcription factors like MYC, such as multiple myeloma and certain lymphomas, this compound offers a direct mechanism to suppress the oncogenic driver.[2][6]
-
Broad Applicability: The CBP/EP300 pathway is implicated in a wide range of cancers, including prostate cancer and anaplastic large cell lymphoma, suggesting a broad potential for this compound.[6][7]
-
Potential for Synergy: The distinct mechanism of action suggests potential for synergistic combinations with other anticancer agents, including those that target other epigenetic pathways or signaling cascades.[8]
Advantages of Targeting EZH2 with First-Generation Inhibitors:
-
Targeted Patient Populations: The efficacy of EZH2 inhibitors is particularly pronounced in tumors with specific genetic alterations, such as gain-of-function mutations in EZH2 (found in follicular lymphoma and diffuse large B-cell lymphoma) or loss-of-function mutations in SWI/SNF complex members like SMARCB1 (found in malignant rhabdoid tumors).[4][9] This allows for a precision medicine approach.
-
Reactivation of Tumor Suppressors: By removing the repressive H3K27me3 mark, EZH2 inhibitors can restore the expression of a broad range of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[10][11]
-
Immune Modulation: EZH2 inhibition has been shown to enhance anti-tumor immunity by upregulating the expression of MHC class I and II molecules on cancer cells, making them more visible to the immune system.[3][5]
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for this compound and the representative first-generation EZH2 inhibitor, tazemetostat.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Primary Target(s) | IC₅₀ (Biochemical) | EC₅₀ (Cellular) | Key Off-Target(s) (IC₅₀) | Reference(s) |
| This compound | CBP Bromodomain | 0.03 µM | 0.3 µM (CBP BRET) | BRD9 (0.73 µM), BRD4 BD1 (11.0 µM) | [1] |
| EP300 Bromodomain | 0.051 µM | 0.60 µM (MYC Expression) | [1] | ||
| Tazemetostat | EZH2 (Wild-Type) | 11 nM | 9 nM (H3K27me3 reduction) | EZH1 (392 nM) | [2][4] |
| EZH2 (Mutant Y646X) | 2 nM | N/A | >4500-fold selective over other HMTs | [2][3] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Anaplastic Large Cell Lymphoma | Karpas-299 | N/A | Demonstrated convincing activity | [6][12] |
| Tazemetostat | Diffuse Large B-cell Lymphoma | OCI-LY19 (EZH2-WT) | 500 mg/kg, BID, PO | Significant dose-dependent TGI | [13] |
| Follicular Lymphoma | KARPAS-422 (EZH2-mutant) | 200 mg/kg, BID, PO | Significant tumor growth delay | [3] | |
| Mantle Cell Lymphoma | MINO | N/A | Significant tumor growth delay (in combo) | [14] |
Key Experimental Methodologies
Detailed protocols for the key assays used to characterize these inhibitors are provided below.
Biochemical Potency: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of an inhibitor to disrupt the interaction between the bromodomain and its acetylated histone peptide ligand.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
-
Prepare dilutions of the test compound (e.g., this compound) in DMSO, then dilute in Assay Buffer.
-
Prepare a solution of recombinant bromodomain protein (e.g., CBP) fused to a tag (e.g., GST) and a corresponding Europium-labeled antibody (donor).[15]
-
Prepare a solution of a biotinylated histone peptide (the ligand) and a streptavidin-conjugated acceptor fluorophore (e.g., APC).[16][17]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to each well.
-
Add 10 µL of the bromodomain-Europium chelate solution to each well.[16][17]
-
Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.[15]
-
Add 5 µL of the ligand/acceptor mixture to initiate the binding reaction.[16][17]
-
Incubate for 60-120 minutes at room temperature, protected from light.[18]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable microplate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).[19]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Cellular Target Engagement: MYC Expression by Western Blot
This assay determines the effect of this compound on the protein levels of its downstream target, MYC, in cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., AMO-1 multiple myeloma cells) at a suitable density and allow them to adhere or stabilize.
-
Treat cells with a dose range of this compound or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 x g for 15 minutes at 4°C.[20]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 10-25 µg of protein per sample by boiling in Laemmli sample buffer.[21]
-
Separate proteins on a 10% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Normalize MYC band intensity to a loading control (e.g., β-actin or GAPDH).
-
Cellular Target Engagement: H3K27me3 Levels by Western Blot
This assay measures the reduction in the global levels of the H3K27me3 mark in response to an EZH2 inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., KARPAS-422 lymphoma cells) and treat with a dose range of tazemetostat or vehicle (DMSO) for an extended period (e.g., 4-8 days) to allow for histone modification turnover.[22]
-
-
Histone Extraction:
-
Harvest cells and isolate nuclei via hypotonic lysis.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Alternatively, for a less quantitative but faster approach, whole-cell lysates can be used.[23]
-
-
SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 0.5-1 µg of histone extract or 10-25 µg of whole-cell lysate on a higher percentage (e.g., 15%) or gradient polyacrylamide gel to resolve low molecular weight histones.
-
Follow the Western Blotting procedure as described in section 4.2.
-
-
Antibody Incubation and Detection:
Conclusion
This compound and first-generation EZH2 inhibitors like tazemetostat represent two distinct and promising strategies for epigenetic therapy in oncology. The choice of inhibitor is dictated by the underlying molecular drivers of the malignancy.
This compound , by targeting the "reader" proteins CBP/EP300, offers a direct approach to downregulate key oncogenic transcription factors like MYC. Its advantages lie in its potential for broad applicability across various cancer types dependent on these factors.
First-generation EZH2 inhibitors , by targeting the "writer" enzyme EZH2, are particularly effective in genetically defined patient populations and work by reactivating silenced tumor suppressor genes. Their ability to modulate the tumor immune microenvironment is an additional, significant advantage.
Both classes of inhibitors have demonstrated compelling preclinical activity and highlight the therapeutic potential of targeting the epigenome. Future research will likely focus on identifying optimal patient populations for each strategy and exploring rational combination therapies to overcome resistance and enhance clinical benefit.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. origene.com [origene.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Histone Modification [labome.com]
A Researcher's Guide to Robust Negative Controls for CPI-637 Studies
For researchers in epigenetics, oncology, and drug development, establishing rigorous experimental design is paramount. This guide provides a comparative framework for selecting and implementing appropriate negative controls in studies involving CPI-637, a selective inhibitor of the CREB-binding protein (CBP) and E1A-associated protein (EP300) bromodomains.
This compound acts by competitively binding to the acetyl-lysine binding pockets of CBP and EP300, preventing the "reading" of acetylated histone and non-histone proteins. This disruption of protein-protein interactions leads to the modulation of gene transcription, notably affecting the expression of key oncogenes such as MYC and IRF4.[1][2][3][4] To ensure that the observed cellular and molecular effects are specifically due to the inhibition of CBP/EP300 bromodomains by this compound, a multi-faceted approach to negative controls is essential.
This guide compares the utility of three critical types of negative controls: the inactive enantiomer of this compound, vehicle controls, and genetic knockdowns of CBP and EP300. We provide experimental data and detailed protocols for key assays to support the robust validation of your this compound studies.
Comparison of Negative Control Strategies
| Negative Control Type | Principle | Advantages | Disadvantages |
| Inactive Enantiomer | A stereoisomer of this compound that is structurally identical but conformationally distinct, rendering it unable to bind effectively to the CBP/EP300 bromodomain. | The most rigorous control for off-target effects of the chemical scaffold. It has similar physicochemical properties to this compound. | May not be readily available commercially. Potential for very low-level residual activity. |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve this compound, administered to cells at the same final concentration.[5] | Easy to implement and essential for controlling for solvent-induced cellular stress or other non-specific effects. | Does not control for off-target effects of the this compound molecule itself. |
| Genetic Knockdown (shRNA/siRNA) | Reduces the expression of the target proteins (CBP and/or EP300) at the genetic level.[6][7] | Directly assesses the cellular consequences of reduced CBP/EP300 levels, providing a genetic validation of the pharmacological inhibitor's target. | Can induce compensatory mechanisms. Off-target effects of the knockdown reagents are possible. Does not mimic the acute effects of a small molecule inhibitor. |
Quantitative Performance Data
The following tables summarize the comparative performance of this compound and its inactive enantiomer in biochemical and cellular assays.
Table 1: Biochemical Assay Performance
| Compound | Target | Assay Type | IC50/EC50 | Fold Difference |
| This compound | CBP | TR-FRET | 0.03 µM[8] | >200-fold vs. Inactive Enantiomer[3] |
| EP300 | TR-FRET | 0.051 µM[8] | ||
| BRD4 BD-1 | TR-FRET | 11.0 µM[8] | ||
| Inactive Enantiomer | CBP | TR-FRET | >10 µM[9] |
Table 2: Cellular Assay Performance
| Compound | Cell Line | Assay Type | IC50/EC50 |
| This compound | AMO-1 | MYC Expression | 0.60 µM[8] |
| Inactive Enantiomer | AMO-1 | MYC Expression | >10 µM[3] |
| This compound | Multiple Myeloma Cell Lines | Cell Viability (GI50) | Varies (sensitive lines < 2.5 µM)[1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the integration of negative controls in experimental design, the following diagrams are provided.
Caption: this compound signaling pathway and points of intervention for negative controls.
Caption: Experimental workflow incorporating pharmacological and genetic negative controls.
Experimental Protocols
Detailed methodologies for key experiments are provided below, with an emphasis on the incorporation of negative controls.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding of this compound to the CBP/EP300 bromodomain.
-
Principle: A GST-tagged CBP or EP300 bromodomain protein (donor) and a biotinylated histone peptide (acceptor) are used. Inhibition of their interaction by this compound results in a decreased FRET signal.
-
Protocol:
-
Prepare a serial dilution of this compound and the inactive enantiomer in assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[9]
-
In a 384-well plate, add 10 nM of GST-CBP/EP300 bromodomain protein.
-
Add the diluted compounds to the wells and incubate at room temperature for 30 minutes.
-
Add the biotinylated histone H4 peptide.
-
Add the detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin).
-
Incubate for 1-2 hours at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Negative Controls:
-
Inactive Enantiomer: Run a parallel dilution series to determine its IC50.
-
Vehicle Control (DMSO): Use as a "no inhibition" control.
-
No Compound Control: Assay buffer only to establish the baseline FRET signal.
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This cellular assay determines the effect of this compound on the association of CBP/EP300 with specific genomic loci.
-
Principle: Cells are treated with this compound or controls, and proteins are cross-linked to DNA. Chromatin is sheared, and an antibody against a specific histone mark (e.g., H3K27ac) or CBP/EP300 is used to immunoprecipitate the associated DNA. The amount of a specific DNA sequence is then quantified by qPCR.[10]
-
Protocol:
-
Culture cells and treat with this compound, inactive enantiomer, or vehicle (DMSO) for the desired time.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.[10]
-
Incubate the sheared chromatin with an antibody against the protein or histone mark of interest overnight.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers for target gene promoters or enhancers (e.g., MYC enhancer) and a negative control region.
-
-
Negative Controls:
-
Inactive Enantiomer: Treat cells in parallel to demonstrate that it does not cause a change in the ChIP signal.
-
Vehicle Control (DMSO): Establishes the baseline level of protein binding.
-
IgG Control: A non-specific antibody is used for immunoprecipitation to determine the background signal.
-
Genetic Knockdown: Perform ChIP in CBP/EP300 knockdown cells to confirm antibody specificity and the effect of protein absence on the target loci.
-
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and survival.
-
Principle: A reagent such as resazurin or a tetrazolium salt (e.g., MTT) is added to the cells. Metabolically active, viable cells convert the substrate into a colored or fluorescent product, which is quantified.[11]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, the inactive enantiomer, and vehicle (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., CellTiter-Glo, MTT, or resazurin) and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Negative Controls:
-
Inactive Enantiomer: A parallel dose-response curve should show significantly reduced or no effect on cell viability.
-
Vehicle Control (DMSO): Used to normalize the data and represents 100% cell viability.
-
By implementing these rigorous negative control strategies and detailed experimental protocols, researchers can confidently attribute the observed effects to the specific inhibition of CBP/EP300 bromodomains by this compound, leading to more robust and reproducible scientific findings.
References
- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
